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  • Product: (2-Nitrophenyl)methanesulfonyl fluoride
  • CAS: 1675732-94-1

Core Science & Biosynthesis

Foundational

The Chemical Biology of CAS 1675732-94-1: (2-Nitrophenyl)methanesulfonyl Fluoride as a Photocleavable SuFEx Hub

Executive Summary In the rapidly evolving landscape of chemical biology, the demand for highly selective, bio-orthogonal, and spatiotemporally controllable reagents has driven the adoption of Sulfur(VI) Fluoride Exchange...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of chemical biology, the demand for highly selective, bio-orthogonal, and spatiotemporally controllable reagents has driven the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. CAS 1675732-94-1 , chemically known as (2-Nitrophenyl)methanesulfonyl fluoride (or 2-Nitro-alpha-toluenesulfonyl fluoride), represents a sophisticated convergence of two powerful chemical paradigms: the exceptional stability and selective reactivity of the sulfonyl fluoride motif, and the precise spatiotemporal control afforded by the photolabile 2-nitrobenzyl group[1],[2].

This technical whitepaper provides an in-depth mechanistic grounding and self-validating experimental workflows for utilizing CAS 1675732-94-1 in advanced bioconjugation, targeted covalent inhibition, and photocleavable probe design.

Physicochemical Profiling

Understanding the physical and chemical properties of CAS 1675732-94-1 is the first step in designing robust aqueous-organic workflows. Unlike traditional NHS-esters or sulfonyl chlorides, this compound leverages the unique thermodynamic stability of the S(VI)-F bond.

Table 1: Physicochemical Properties of CAS 1675732-94-1 [3],[1]

PropertySpecification
CAS Registry Number 1675732-94-1
IUPAC / Chemical Name (2-Nitrophenyl)methanesulfonyl fluoride
Common Synonyms 2-Nitro-alpha-toluenesulfonyl fluoride
Molecular Formula C7H6FNO4S
Molecular Weight 219.19 g/mol
Appearance Solid crystalline substance
Solubility Profile High in DMSO, DMF, Acetone; Limited in aqueous media (requires co-solvent)
Aqueous Stability Excellent (Resists spontaneous hydrolysis at physiological pH)

Mechanistic Grounding: The Causality of Reactivity

The "Sleeping Beauty" of Click Chemistry: SuFEx

Traditional electrophiles, such as sulfonyl chlorides, suffer from rapid hydrolysis in aqueous buffers, forcing researchers to use massive molar excesses that lead to off-target labeling and toxicity. CAS 1675732-94-1 overcomes this through the SuFEx mechanism. The sulfonyl fluoride group is thermodynamically stable and kinetically inert in water due to the strong S–F bond and the steric/electronic shielding of the S(VI) center[2]. It acts as a "sleeping beauty" that only awakens when brought into close proximity with a specific nucleophile (e.g., the deprotonated phenolic hydroxyl of Tyrosine or the ε-amino group of Lysine) or when activated by a specific catalyst. This enables stoichiometric labeling and extended incubation times without reagent degradation.

SuFEx_Pathway Reagent CAS 1675732-94-1 (SuFEx Hub) Reaction SuFEx Click Reaction (pH 7.4 - 8.0) Reagent->Reaction Protein Target Protein (Tyr/Lys Nucleophile) Protein->Reaction Conjugate Covalent Conjugate (-SO2- Linkage) Reaction->Conjugate Fluoride Leaving

Caption: SuFEx-mediated bioconjugation pathway of CAS 1675732-94-1 with protein nucleophiles.

The Photochemical Trigger: Spatiotemporal Uncaging

The integration of the 2-nitrobenzyl moiety transforms this SuFEx reagent into a photocleavable (PC) linker. Upon irradiation with UV-A light (typically 365 nm), the 2-nitrobenzyl group undergoes a classic Norrish type II-like intramolecular redox rearrangement. This forms an aci-nitro intermediate that rapidly decomposes, cleaving the C–S bond and releasing the native functional group along with sulfur dioxide and a 2-nitrosobenzaldehyde byproduct[4].

Photocleavage Conjugate Covalent Conjugate (2-Nitrobenzyl Linker) UV UV Light (365 nm) Conjugate->UV Intermediate Aci-Nitro Intermediate UV->Intermediate Cleaved Uncaged Protein (Restored Function) Intermediate->Cleaved Byproduct 2-Nitrosobenzaldehyde + SO2 Intermediate->Byproduct

Caption: Photochemical cleavage mechanism of the 2-nitrobenzyl linker releasing the target protein.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and control mechanisms.

Protocol 1: SuFEx-Mediated Protein Conjugation

Objective: Covalently modify a target protein using CAS 1675732-94-1 while maintaining structural integrity.

  • Reagent Preparation: Dissolve CAS 1675732-94-1 in anhydrous DMSO to generate a 10 mM stock. Causality: Anhydrous DMSO prevents premature, albeit slow, background hydrolysis over long-term storage.

  • Buffer Exchange: Dialyze the target protein into a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). Causality: Avoid Tris or primary amine-containing buffers. While sulfonyl fluorides are highly selective, primary amines in molar excess (like Tris) can act as competitive nucleophiles over extended incubations.

  • Reaction Initiation: Add the reagent to the protein solution at a 10- to 50-fold molar excess (final DMSO concentration should not exceed 5% v/v to prevent protein denaturation).

  • Incubation: Incubate at 25°C for 4–12 hours. The high aqueous stability of the S-F bond allows for these extended times to drive the reaction to completion without the reagent degrading[2].

  • Purification: Remove unreacted probe via size exclusion chromatography (e.g., Sephadex G-25 / PD-10 column) or extensive dialysis.

Protocol 2: Photochemical Uncaging (Spatiotemporal Release)

Objective: Cleave the 2-nitrobenzyl linkage to restore native protein function or release a conjugated payload.

  • Sample Setup: Place the purified conjugate in a UV-transparent vessel (quartz cuvette or clear-bottom 96-well plate).

  • Scavenger Addition (Critical Step): Add 1–5 mM Semicarbazide to the buffer. Causality: Photolysis generates 2-nitrosobenzaldehyde, a highly reactive electrophile that can non-specifically crosslink proteins, leading to false-negative functional assays. Semicarbazide acts as a sacrificial nucleophile, trapping the byproduct as an inert semicarbazone[4].

  • Irradiation: Expose the sample to 365 nm UV light (10–20 mW/cm²) for 15–30 minutes. Causality: 365 nm is specifically chosen because it falls within a bio-orthogonal window. Shorter wavelengths (e.g., 254 nm) overlap with the absorption spectra of aromatic amino acids (Trp, Tyr), causing catastrophic photo-oxidation and irreversible protein damage.

  • Validation: Verify cleavage efficiency via LC-MS (mass shift corresponding to the loss of the linker) or functional activity assays.

Quantitative Data Summary

The following table summarizes the expected kinetic and efficiency parameters when utilizing CAS 1675732-94-1 in chemical biology applications.

Table 2: Comparative Kinetics & Cleavage Efficiency [2],[4]

ParameterExperimental ConditionExpected Observation / Efficiency
SuFEx Reactivity pH 8.0, 25°C, 12 h incubationHigh yield (Targeting surface-exposed Lys/Tyr)
Aqueous Stability pH 7.4 buffer, 25°C, 24 h>95% Intact (Negligible background hydrolysis)
Photocleavage Wavelength 365 nm (UV-A)Optimal (Prevents native protein photo-damage)
Cleavage Yield 10-20 mW/cm², 15 min irradiation>90% Uncaging / Payload release
Dark Control Stability 37°C, 48 h (No UV exposure)<2% Spontaneous cleavage

References

  • [3] Title: 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile - EvitaChem (Product Catalog & Inventory) Source: EvitaChem URL:

  • [1] Title: (2-Nitrophenyl)methanesulfonyl fluoride | C7H6FNO4S | CID Source: NIH PubChem URL:

  • [2] Title: 2-NITRO-ALPHA-TOLUENESULFONYL | ALD00084-1G | SIGMA-ALDRICH Source: Scientific Laboratory Supplies (Sigma-Aldrich) URL:

  • [4] Title: Fluorosulfate as a Latent Sulfate in Peptides and Proteins Source: Journal of the American Chemical Society (ACS Publications) URL:

Sources

Exploratory

Synthesis Pathways and Purification of ortho-Nitrophenyl Sulfonyl Fluorides: A Technical Guide

Executive Summary ortho-Nitrophenyl sulfonyl fluoride (o-NBSF) has rapidly transitioned from a niche chemical intermediate to a privileged electrophile in modern chemical biology and drug discovery. It exhibits a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

ortho-Nitrophenyl sulfonyl fluoride (o-NBSF) has rapidly transitioned from a niche chemical intermediate to a privileged electrophile in modern chemical biology and drug discovery. It exhibits a unique stability-reactivity balance, making it a potent pharmacophore for antibiotics targeting Gram-negative bacteria[1] and a highly versatile building block for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2]. This whitepaper provides an in-depth mechanistic analysis of o-NBSF, detailing field-proven synthesis pathways, underlying chemical causality, and self-validating purification protocols designed for senior researchers and drug development professionals.

Mechanistic Rationale: The "Privileged" Electrophile

Sulfonyl fluorides (SFs) possess an exclusive heterolytic property and remarkably low reactivity toward non-specific nucleophilic substitution when compared to their sulfonyl chloride counterparts[3]. In the context of o-NBSF, the ortho-nitro group is not merely a substituent; it plays a critical, dual mechanistic role:

  • Electronic Activation: The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the sulfur(VI) center. This activation allows the sulfonyl fluoride to react efficiently with specific target proteins or under Lewis acid-catalyzed SuFEx conditions (e.g., using Ca(NTf2​)2​ )[2].

  • Steric Shielding: The ortho positioning creates vital steric congestion that protects the S-F bond from premature hydrolysis or broad, non-specific protein reactivity in vivo[1].

This delicate causality explains why o-NBSF is highly effective at killing multidrug-resistant bacteria like E. coli and Acinetobacter baumannii, whereas meta- or para-substituted analogs, or those relying on epoxide/chloride electrophiles, fail to demonstrate the same efficacy[1].

Synthesis Pathways & Chemical Causality

The synthesis of o-NBSF requires careful selection of the fluorine source to prevent the degradation of highly reactive intermediates. Below are the three primary pathways utilized in modern synthetic laboratories.

Pathway A: Halogen Exchange (Chloride to Fluoride)

The traditional and most industrially scalable strategy involves the chlorine-fluorine exchange of 2-nitrobenzenesulfonyl chloride[3].

  • Causality: S-Cl bonds are highly reactive and prone to rapid hydrolysis. By treating the sulfonyl chloride with potassium bifluoride ( KHF2​ ), the chloride is displaced. KHF2​ is specifically chosen over DAST or KF because it acts as both a nucleophile and an intrinsic buffer, preventing the basic hydrolysis of the newly formed sulfonyl fluoride that would otherwise occur[3].

Pathway B: Oxidative Fluorination of Thiols

A modern, one-pot process converts ortho-nitrobenzenethiol directly into o-NBSF using H2​O2​ as an oxidant[4].

  • Causality: This method completely bypasses the isolation of the moisture-sensitive sulfonyl chloride. The thiol is oxidized by H2​O2​ and SOCl2​ to generate the sulfonyl chloride in situ, which is immediately trapped by a saturated KHF2​ solution[4].

Pathway C: Direct Conversion from Sulfonic Acids

Sulfonic acids can be transformed into sulfonyl fluorides using cyanuric chloride and KHF2​ , catalyzed by tetramethylammonium chloride (TMAC)[3].

  • Causality: Cyanuric chloride activates the highly stable sulfonic acid into a reactive ester intermediate. The phase-transfer catalyst (TMAC) facilitates the nucleophilic attack of the fluoride ion from the aqueous phase into the organic phase, yielding the SF under mild, transition-metal-free conditions[3].

SynthesisPathways Thiol o-Nitrobenzenethiol (Thiol Precursor) oNBSF o-Nitrophenyl Sulfonyl Fluoride (o-NBSF) Thiol->oNBSF H2O2, SOCl2, KHF2 (Oxidative Fluorination) SCl o-Nitrobenzenesulfonyl Chloride (Chloride Precursor) SCl->oNBSF KHF2, Acetone/H2O (Halogen Exchange) SAcid o-Nitrobenzenesulfonic Acid (Acid Precursor) SAcid->oNBSF Cyanuric Cl, KHF2, TMAC (Direct Conversion)

Figure 1: Core synthesis pathways for o-NBSF demonstrating precursor versatility.

Quantitative Data: Synthesis Comparison

The following table summarizes the quantitative metrics and operational advantages of the three primary synthesis pathways[3][4][5].

Synthesis PathwayPrecursorReagents / CatalystYield (%)TimeKey Causality / Advantage
Halogen Exchange o-Nitrobenzenesulfonyl chloride KHF2​ , Acetone/ H2​O 82 - 90%2 - 4 h KHF2​ acts as both nucleophile and buffer, preventing basic hydrolysis.
Oxidative Fluorination o-Nitrobenzenethiol H2​O2​ , SOCl2​ , KHF2​ ~70%12 hAvoids isolation of moisture-sensitive sulfonyl chloride intermediates.
Direct Conversion o-Nitrobenzenesulfonic acidCyanuric Cl, KHF2​ , TMAC74 - 86%12 - 24 hUtilizes highly stable, inexpensive sulfonic acid precursors.

Purification Workflows & Stability

The purification of o-NBSF relies on its remarkable stability on silica gel—a stark contrast to sulfonyl chlorides, which frequently hydrolyze during chromatography[3].

Despite the stability of the S-F bond, prolonged exposure to basic aqueous conditions must be avoided. Therefore, neutral aqueous workups are mandatory. The reaction is quenched with water, and liquid-liquid extraction (using EtOAc or DCM) efficiently separates the product from inorganic salts (like KCl and unreacted KHF2​ )[4]. The crude organic phase is then purified via flash silica gel chromatography, yielding o-NBSF as a white solid (mp 56–58 °C)[4].

PurificationWorkflow Crude Crude Reaction Mixture Quench Aqueous Quench (H2O dilution) Crude->Quench Extract Extraction (EtOAc / Aqueous) Quench->Extract Wash Brine Wash & Dry (Na2SO4) Extract->Wash Chrom Flash Chromatography (Silica Gel) Wash->Chrom Pure Pure o-NBSF (White Solid) Chrom->Pure

Figure 2: Self-validating purification workflow for isolating pure o-NBSF.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating specific checkpoints to verify intermediate success.

Protocol 1: Halogen Exchange (Standard Scale)

Adapted from standard combinatorial chemistry protocols[5].

  • Preparation: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 equiv) in a 1:1 mixture of Acetone and distilled water (0.5 M concentration).

  • Fluorination: Slowly add potassium bifluoride ( KHF2​ , 2.0 equiv) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the mixture vigorously for 2–4 hours.

    • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexane/EtOAc 4:1). The UV-active sulfonyl chloride spot will disappear, replaced by a slightly higher Rf​ spot corresponding to o-NBSF.

  • Workup: Dilute the mixture with water and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Purification: Filter and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation Checkpoint 2 (Post-Purification): Confirm product identity via 19F NMR ( CDCl3​ ). A sharp singlet at approximately δ 65.0 ppm confirms the successful formation of the S-F bond[4].

Protocol 2: One-Pot Oxidative Fluorination

Adapted from one-pot thiol conversion methodologies[4].

  • Activation: Cool a mixture of 2-nitrobenzenethiol (1.0 mmol, 1.0 equiv) and SOCl2​ (3.0 mmol, 3.0 equiv) to –20 °C. Note: This reaction is highly exothermic.

  • Oxidation: Slowly add 30% H2​O2​ (8.0 mmol, 8.0 equiv) via syringe. Stir vigorously at room temperature for 15 minutes.

  • Fluorination: Introduce a saturated aqueous solution of KHF2​ (2.0 mL) and stir at room temperature for an additional 12 hours.

  • Workup & Purification: Dilute with water, extract with EtOAc ( 3×20 mL), dry, and purify via flash chromatography[4].

    • Validation Checkpoint (Post-Purification): Confirm structural integrity via 1H NMR ( CDCl3​ ). Look for the characteristic aromatic shifts: δ=8.26 (dd, J1​=7.7 Hz, J2​=1.2 Hz, 1H), 8.06 (d, J=7.5 Hz, 1H), 8.00–7.96 (m, 1H), 7.90 (t, J=7.7 Hz, 1H)[4].

References

  • A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant Source: Thieme Connect URL:4

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids Source: RSC Advances URL:3

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics Source: PMC - NIH URL:1

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange Source: PMC - NIH URL:2

  • (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry Source: ACS Publications URL:5

Sources

Foundational

The Role of the 2-Nitro Electron-Withdrawing Group in PMSF Derivative Reactivity

Executive Summary Phenylmethylsulfonyl fluoride (PMSF) and related sulfonyl fluorides (SFs) have long been utilized as robust covalent inhibitors of serine proteases. However, the baseline reactivity of standard alkyl an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylmethylsulfonyl fluoride (PMSF) and related sulfonyl fluorides (SFs) have long been utilized as robust covalent inhibitors of serine proteases. However, the baseline reactivity of standard alkyl and aryl sulfonyl fluorides is often insufficient for rapid, broad-spectrum covalent targeting in complex biological matrices. Recent advances in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and rational drug design have demonstrated that the introduction of strong electron-withdrawing groups (EWGs)—specifically the 2-nitro (ortho-nitro) substitution—dramatically alters the electrophilic character of the sulfonyl fluoride warhead[1][2].

This whitepaper provides an in-depth mechanistic analysis of how the 2-nitro group enhances PMSF derivative reactivity. By examining the causal relationship between ortho-substitution, electron withdrawal, and target engagement, this guide serves as a foundational resource for researchers developing next-generation covalent inhibitors and targeted therapeutics.

Mechanistic Causality: The 2-Nitro Electron-Withdrawing Effect

Electrophilic Activation via Inductive and Resonance Effects

The sulfonyl fluoride group (–SO₂F) is generally stable to aqueous hydrolysis and requires spatial or chemical activation to undergo nucleophilic substitution[2]. When a highly electronegative nitro group (–NO₂) is positioned ortho (the 2-position) to the sulfonyl fluoride, it exerts a profound electron-withdrawing effect through both inductive and resonance mechanisms.

  • Inductive Withdrawal: The positively charged nitrogen of the nitro group pulls electron density away from the aromatic ring and the adjacent sulfur atom, increasing the partial positive charge ( δ+ ) on the Sulfur(VI) center.

  • Resonance Stabilization of the Transition State: During nucleophilic attack (e.g., by a serine hydroxyl or cysteine thiolate), the ortho-nitro group can stabilize the developing negative charge in the transition state, lowering the activation energy barrier for fluoride displacement.

The Ortho Imperative: Proximity and Nitroreductase Activation

Structure-Activity Relationship (SAR) studies have definitively shown that the nitro group must be in the ortho configuration relative to the sulfonyl fluoride to achieve maximal biological activity, such as antibacterial efficacy[1][3]. Meta or para substitutions fail to provide the necessary spatial geometry for unique activation pathways.

Furthermore, the 2-nitro configuration enables a secondary, enzyme-mediated reactivity pathway. In bacterial systems, nitroreductases can reduce the 2-nitro group to a hydroxylamine intermediate. Due to its close proximity, this nucleophilic hydroxylamine can attack the adjacent sulfur, generating a highly reactive five-membered oxathiazole intermediate that rapidly alkylates essential proteins[3].

G A 2-Nitro-PMSF Derivative B Target Protein Nucleophile (Ser/Cys/Thr) A->B H-Bonding / Proximity C Direct SuFEx Reaction (Enhanced Electrophilicity) A->C Inductive Effect D Nitroreductase Activation (Hydroxylamine Formation) A->D Enzymatic Reduction F Irreversible Covalent Adduct C->F E Oxathiazole Intermediate D->E E->F

Figure 1: Dual activation pathways of 2-nitro substituted sulfonyl fluorides.

Data Presentation & Comparative Reactivity

The addition of the 2-nitro group significantly alters the Minimum Inhibitory Concentration (MIC) and hydrolysis half-life of sulfonyl fluoride compounds. Table 1 summarizes the impact of functional group positioning based on recent screening data against E. coli[1][3][4].

Table 1: Comparative Reactivity and Efficacy of Sulfonyl Fluoride Derivatives

Compound WarheadSubstitution PatternAqueous Stability (pH 7.4)MIC against E. coli (μg/mL)Mechanism of Action
PMSF (Standard) NoneModerate (t₁/₂ ~ hours)>100 (Inactive)Direct SuFEx (Low reactivity)
2-Nitro-BSF Ortho-NitroHigh (> 3 weeks)5.15SuFEx + Nitroreductase
3-Nitro-BSF Meta-NitroHigh>100 (Inactive)Direct SuFEx (Insufficient)
4-Nitro-BSF Para-NitroHigh>100 (Inactive)Direct SuFEx (Insufficient)
2-Amino-BSF Ortho-AminoHigh>100 (Inactive)Electron-donating (Deactivated)

Note: The strict requirement for the ortho-nitro configuration highlights that pure inductive withdrawal from the para position is insufficient for robust in vivo activity, pointing to the necessity of the proximity-driven oxathiazole mechanism[1][3].

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing and evaluating 2-nitro PMSF derivatives.

Protocol 1: One-Pot Synthesis of 2-Nitro PMSF Derivatives via Halogen Exchange

This method utilizes Potassium Fluoride (KF) as a green fluorine source, avoiding corrosive HF gas[5][6].

Reagents & Materials:

  • (2-Nitrophenyl)methanesulfonyl chloride (10 mmol)

  • Potassium Fluoride (KF, 80.0 mmol)

  • Sodium hypochlorite pentahydrate (NaOCl·5H₂O, 7.5 mmol) as an oxidant/catalyst

  • Acetic acid (60.0 mL)

  • Ethyl acetate and Brine for extraction

Step-by-Step Methodology:

  • Initiation: Dissolve the starting sulfonyl chloride in 60.0 mL of acetic acid at room temperature.

  • Fluorination: Add KF (4.65 g) and NaOCl·5H₂O (1.23 g) to the stirred solution. The NaOCl facilitates the halogen exchange process[5].

  • Incubation: Stir the reaction mixture continuously for 24–31 hours at room temperature. Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Quenching & Extraction: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual acetic acid, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Evaporate the solvent under reduced pressure. The resulting 2-nitro-PMSF derivative can be used without further purification if purity >95% by NMR.

Protocol 2: Covalent Target Engagement Assay (Lysate Labeling)

To validate the enhanced reactivity of the 2-nitro derivative against target proteases[7].

  • Lysate Preparation: Lyse target cells in cold RIPA buffer (without standard PMSF to prevent competitive inhibition). Centrifuge at 15,000 rpm for 20 min at 4°C to clarify the lysate[7][8].

  • Probe Incubation: Incubate the soluble protein fraction with varying concentrations of the 2-nitro-PMSF derivative (e.g., 1 μM, 10 μM, 50 μM) for 1 hour at 37°C.

  • Reaction Quenching: Stop the reaction by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Analysis: Resolve proteins via SDS-PAGE. Transfer to a PVDF membrane and perform Western blotting against the specific target protein to observe molecular weight shifts indicative of covalent adduct formation[7].

Workflow S1 1. Synthesis (KF Halogen Exchange) S2 2. TLC Validation (Confirm Conversion) S1->S2 S3 3. Lysate Incubation (Target Engagement) S2->S3 S4 4. SDS-PAGE / Western (Adduct Verification) S3->S4

Figure 2: Self-validating experimental workflow for 2-nitro PMSF derivative synthesis and evaluation.

Conclusion

The integration of a 2-nitro electron-withdrawing group into the PMSF/sulfonyl fluoride scaffold represents a paradigm shift in covalent inhibitor design. By leveraging both the inductive enhancement of the SuFEx reaction and the potential for proximity-driven enzymatic activation, researchers can develop highly potent, stable, and selective chemical probes and therapeutics[1][2][3].

Sources

Exploratory

Photochemical properties of ortho-nitrobenzyl sulfonyl fluoride derivatives

Title: Photochemical Uncaging of ortho-Nitrobenzyl Sulfonyl Fluoride Derivatives: A Technical Guide to Late-Stage SuFEx Functionalization Executive Summary As a Senior Application Scientist bridging synthetic methodology...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Photochemical Uncaging of ortho-Nitrobenzyl Sulfonyl Fluoride Derivatives: A Technical Guide to Late-Stage SuFEx Functionalization

Executive Summary As a Senior Application Scientist bridging synthetic methodology and chemical biology, I frequently encounter the "late-stage functionalization dilemma." Sulfonyl fluorides (SFs) are unparalleled warheads for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, selectively targeting nucleophilic residues (tyrosine, lysine, histidine) in proteins[1]. However, their inherent electrophilicity often leads to premature degradation or unwanted side reactions when introduced early in a complex synthetic sequence[2].

To circumvent this, the field has pivoted toward masking the reactive sulfur center. The recent development of ortho-nitrobenzyl Rongalite (oNB-R) as a photolabile sulfinate protecting group (SPG) represents a paradigm shift[3]. This guide details the mechanistic photochemistry, self-validating experimental workflows, and quantitative advantages of utilizing oNB-R derivatives for the late-stage generation of SuFEx-competent sulfonyl fluorides.

The Mechanistic Photochemistry of oNB-Rongalite

The utility of the oNB-R protecting group relies on the classic, yet highly tunable, photochemistry of the ortho-nitrobenzyl system. When integrated into a sulfone linkage, the oNB group provides absolute stability against strong acids, bases, and transition-metal catalysis, only to be seamlessly unmasked by specific photonic stimuli[2].

The Photolytic Cascade:

  • Excitation & H-Abstraction: Upon UV irradiation (typically 365 nm), the ortho-nitrobenzyl chromophore enters an excited singlet state, rapidly crossing to a reactive triplet state. The nitro group abstracts a hydrogen atom from the benzylic carbon, generating a transient aci-nitro tautomer[4].

  • Rearrangement & Cleavage: The aci-nitro intermediate undergoes a rapid, irreversible cyclization and rearrangement. This cascade collapses the molecule, ejecting the primary photoproducts: an ortho-nitrosobenzaldehyde byproduct and the free sulfinate anion[4][5].

  • Kinetic Trapping (Fluorination): In the context of SuFEx, the liberated sulfinate anion is highly nucleophilic and prone to unwanted oxidation into an inert sulfonic acid. By conducting the photolysis in the immediate presence of an electrophilic fluorine source (e.g., Selectfluor), the sulfinate is kinetically trapped and converted directly into the active sulfonyl fluoride[3].

Mechanism A oNB-Rongalite Sulfone (Stable Precursor) B UV Light (365 nm) A->B C Aci-nitro Tautomer B->C H-Abstraction D o-Nitrosobenzaldehyde (Cleavage Byproduct) C->D E Sulfinate Anion (Reactive Intermediate) C->E Rearrangement & Cleavage F Selectfluor (F+ Source) E->F G Sulfonyl Fluoride (SuFEx Warhead) F->G Electrophilic Fluorination

Photochemical cleavage of oNB-R and subsequent fluorination to yield sulfonyl fluorides.

Quantitative SPG Comparison

To justify the selection of oNB-R over traditional protecting groups, we must analyze the data. Traditional SPGs like 2-trimethylsilylethyl sulfone (SES) require harsh fluoride sources (e.g., TBAF) for deprotection, which aggressively cleave silyl ethers and alter sensitive pharmacophores[3]. The oNB-R system offers orthogonal, reagent-free deprotection.

Table 1: Quantitative Comparison of SuFEx Sulfinate Protecting Groups

Protecting GroupDeprotection StimulusFluorinating AgentSynthetic StabilityLate-Stage CompatibilityAvg. Fluorination Yield
SES Fluoride (TBAF)SelectfluorModerateLow (cleaves silyl ethers)60–75%
PMB-R Oxidative / LightSelectfluorHighModerate70–85%
oNB-R UV Light (365 nm)SelectfluorHighHigh (Orthogonal)80–95%

Data synthesized from recent comparative stability and yield studies across diverse drug scaffolds[2][3].

Experimental Workflows & Self-Validating Protocols

A robust methodology must be self-validating. The following protocols detail the two-stage process of installing the oNB-R group and subsequently uncaging it to form the SuFEx warhead.

Protocol A: Palladium-Catalyzed Synthesis of oNB-R Protected Aryl Sulfinates

Objective: Couple an aryl halide drug precursor with the oNB-Rongalite salt to form a stable sulfone.

  • Preparation: In a rigorously degassed Schlenk flask, combine the aryl halide (1.0 eq), oNB-Rongalite salt (1.5 eq), Cs₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the biphasic mixture to 80 °C for 12 hours under an argon atmosphere.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

  • Causality of Design: The biphasic 1,4-dioxane/water system is strictly required because the oNB-Rongalite salt is highly polar and insoluble in pure organic solvents, whereas the aryl halide requires an organic phase. Pd(dppf)Cl₂ is selected over standard palladium sources because its bidentate ligand prevents the formation of inactive palladium-thioether resting states.

  • Self-Validation / QC Check: Monitor the reaction via LC-MS. The disappearance of the aryl halide must correlate with the appearance of the highly polar sulfone adduct. If dehalogenation occurs without coupling, verify the complete degassing of the solvent, as oxygen rapidly quenches the active Pd(0) species.

Protocol B: Photochemical Deprotection and In Situ Fluorination

Objective: Uncage the oNB-R sulfone and trap the sulfinate to yield the active sulfonyl fluoride.

  • Preparation: Dissolve the oNB-R protected aryl sulfone (1.0 eq) and Selectfluor (1.5 eq) in a mixture of MeCN/H₂O (9:1 v/v) in a borosilicate glass vial.

  • Irradiation: Place the vial in a photoreactor equipped with 365 nm LEDs. Irradiate at ambient temperature for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Dry the combined organic layers and concentrate under reduced pressure. Purify rapidly via silica gel chromatography to isolate the sulfonyl fluoride.

  • Causality of Design: Irradiation at 365 nm is specifically chosen because it provides sufficient energy to excite the ortho-nitrobenzyl chromophore without inducing non-specific photobleaching of the core drug scaffold. Selectfluor is introduced before irradiation as a critical kinetic trap. It provides an immediate electrophilic fluorine (F⁺) source to intercept the transient sulfinate anion, driving the equilibrium toward the stable sulfonyl fluoride and preventing oxidation.

  • Self-Validation / QC Check: Analyze the crude mixture via ¹⁹F NMR prior to purification. A sharp singlet between +30 and +70 ppm is the definitive diagnostic signal for an aryl sulfonyl fluoride[6]. The absence of this peak, coupled with a mass shift of +16 Da in LC-MS, indicates failed fluorination and unwanted oxidation to the sulfonic acid.

Workflow S1 1. Pd-Catalyzed Cross-Coupling S2 2. Isolation of oNB-R Adduct S1->S2 S3 3. UV Irradiation + Selectfluor S2->S3 S4 4. SuFEx Click Reaction S3->S4

Experimental workflow from oNB-R coupling to late-stage SuFEx functionalization.

Applications in Drug Development and Chemical Biology

The ability to unmask a SuFEx warhead at the final stage of synthesis unlocks entirely new avenues for drug development.

  • Targeted Covalent Inhibitors (TCIs): By utilizing oNB-R, medicinal chemists can synthesize complex, highly functionalized inhibitor libraries without worrying about the premature hydrolysis of the sulfonyl fluoride group[2]. Once the core scaffold is finalized, a simple photochemical step activates the warhead.

  • Proximity-Enabled Cross-Linking: In chemical biology, latent bioreactive unnatural amino acids containing masked sulfonyl fluorides can be genetically encoded into proteins. Upon UV irradiation in vivo or in vitro, the sulfonyl fluoride is uncaged, rapidly cross-linking with proximal nucleophilic residues (e.g., targeting glycans or protein-protein interfaces) to map complex interactomes[1][7].

By integrating photolabile protecting groups with high-efficiency SuFEx chemistry, researchers can achieve unprecedented temporal and spatial control over covalent biomolecular targeting.

References

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.[Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PMC.[Link]

  • Biospecific Chemistry for Covalent Linking of Biomacromolecules. Chemical Reviews.[Link]

  • Genetically Encoded Chemical Cross-linking of Carbohydrate. PMC.[Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv.[Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. PubMed.[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for SuFEx Click Chemistry Utilizing (2-Nitrophenyl)methanesulfonyl Fluoride

Authored by: A Senior Application Scientist Introduction: The Convergence of Stability, Reactivity, and Controlled Release in Bioconjugation The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Convergence of Stability, Reactivity, and Controlled Release in Bioconjugation

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a cornerstone of modern click chemistry, prized for its reliability, broad substrate scope, and the exceptional stability of the resulting covalent linkages.[1][2][3] This powerful transformation enables the modular assembly of complex molecular architectures with near-perfect fidelity.[4][5] Within the diverse toolkit of SuFExable hubs, (2-Nitrophenyl)methanesulfonyl fluoride stands out as a molecule of significant interest. This reagent uniquely marries the robust connective power of a sulfonyl fluoride with the precision of a photocleavable linker. The ortho-nitrobenzyl moiety, a well-established photocage, allows for the spatiotemporal release of conjugated molecules upon irradiation with UV light, typically around 365 nm.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for utilizing (2-Nitrophenyl)methanesulfonyl fluoride in SuFEx click chemistry. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and present troubleshooting strategies to ensure successful implementation in your research endeavors.

Mechanistic Insights: Activating the Inert S-F Bond

The remarkable stability of the sulfur(VI)-fluoride bond necessitates activation to facilitate nucleophilic attack.[1][3] The SuFEx reaction mechanism is centered on enhancing the electrophilicity of the sulfur center, making it susceptible to exchange with a nucleophile.[1] This is typically achieved through the use of catalysts that can function as Lewis acids or through base-mediated activation of the incoming nucleophile.

Several catalytic systems have been developed to promote SuFEx reactions efficiently:

  • Organocatalysts: N-heterocyclic carbenes (NHCs) and strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) have proven to be effective catalysts.[8][9] These bases can deprotonate the nucleophile (e.g., a phenol or an amine), increasing its reactivity towards the sulfonyl fluoride.

  • Lewis Acids: Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) has been shown to mediate SuFEx reactions, particularly with amine nucleophiles.[8][10] The Lewis acidic calcium ion is thought to coordinate to the sulfonyl fluoride, increasing its electrophilicity.

  • Synergistic Systems: Combinations of an organobase and a silicon-based additive like hexamethyldisilazane (HMDS) can accelerate the reaction.[9] HMDS can act as a fluoride scavenger, driving the reaction equilibrium forward.[1]

The choice of catalyst and reaction conditions will depend on the nature of the nucleophile and the desired reaction kinetics.

Core Experimental Protocol: SuFEx Reaction of (2-Nitrophenyl)methanesulfonyl Fluoride with a Phenolic Nucleophile

This protocol provides a general framework for the reaction between (2-Nitrophenyl)methanesulfonyl fluoride and a phenolic substrate. Optimization may be required for specific substrates.

Materials and Reagents:
  • (2-Nitrophenyl)methanesulfonyl fluoride

  • Phenolic nucleophile

  • Anhydrous acetonitrile (CH₃CN) or other suitable aprotic solvent

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Methodology:
  • Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the phenolic nucleophile (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add (2-Nitrophenyl)methanesulfonyl fluoride (1.1 eq), followed by HMDS (1.5 eq) and BTMG (0.2 eq).

  • Reaction: Cap the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 30-60 minutes.[9]

  • Work-up: Upon completion, quench the reaction by adding a few drops of water. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonate ester.

Quantitative Data Summary: Optimized Reaction Conditions

ParameterConditionRationale
Solvent Anhydrous Acetonitrile (CH₃CN)A polar aprotic solvent that dissolves a wide range of substrates and reagents without interfering with the reaction.
Catalyst BTMG (Barton's base)A highly effective and sterically hindered guanidine base for SuFEx reactions, minimizing side reactions.[9]
Catalyst Loading 10-20 mol%Sufficient to achieve a high reaction rate for most substrates. Higher loadings may be necessary for challenging nucleophiles.[9]
Additive Hexamethyldisilazane (HMDS)Acts as a fluoride scavenger, driving the reaction to completion.[1][9]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures, preserving the integrity of the photocleavable linker.
Reaction Time 30-60 minutesMost reactions proceed to completion within this timeframe under the recommended conditions.[9]

Experimental Workflow and Logic

The following diagram illustrates the key steps and decision points in performing a SuFEx reaction with (2-Nitrophenyl)methanesulfonyl fluoride.

SuFEx_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Phenolic Nucleophile in Anhydrous Solvent add_reagents Add (2-Nitrophenyl)methanesulfonyl fluoride, HMDS, and BTMG prep_reagents->add_reagents stir_rt Stir at Room Temperature add_reagents->stir_rt monitor Monitor Progress (TLC/LC-MS) stir_rt->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the SuFEx reaction of (2-Nitrophenyl)methanesulfonyl fluoride.

Application Protocol: Photocleavage of the 2-Nitrobenzyl Linker

The primary application of incorporating the (2-nitrophenyl)methyl group is the ability to cleave the resulting sulfonate ester linkage upon UV irradiation, releasing the original nucleophile.

Materials and Equipment:
  • Purified sulfonate ester conjugate

  • Appropriate solvent (e.g., acetonitrile, methanol, or aqueous buffer)

  • UV lamp (e.g., 365 nm)

  • Analytical instrumentation for monitoring cleavage (e.g., HPLC, LC-MS)

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the sulfonate ester conjugate in a suitable solvent in a UV-transparent cuvette or vessel. The concentration will depend on the extinction coefficient of the compound and the path length of the vessel.

  • Irradiation: Expose the solution to a 365 nm UV light source.[11] The duration of irradiation will depend on the light intensity and the quantum yield of the specific compound. Typical cleavage times range from minutes to a few hours.

  • Monitoring: Monitor the progress of the photocleavage by taking aliquots at various time points and analyzing them by HPLC or LC-MS. The disappearance of the starting material and the appearance of the cleaved products can be quantified.

  • Analysis: The primary cleavage products will be the original nucleophile and a 2-nitrosobenzaldehyde derivative.

Visualization of the Photocleavage Mechanism

Photocleavage_Mechanism Conjugate (2-Nitrophenyl)methanesulfonyl Conjugate Excited_State Excited State Conjugate->Excited_State UV Light (365 nm) Intermediate Cyclic Intermediate Excited_State->Intermediate Intramolecular Rearrangement Cleaved_Products Released Nucleophile + 2-Nitrosobenzaldehyde derivative Intermediate->Cleaved_Products Cleavage

Caption: Simplified mechanism of 2-nitrobenzyl photocleavage.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalyst or reagentsEnsure all reagents are fresh and solvents are anhydrous. Consider using a new bottle of catalyst.
Sterically hindered nucleophileIncrease catalyst loading (up to 30 mol%) and/or reaction temperature (monitor for degradation of the starting material).
Multiple Products Side reactionsEnsure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Instability of the productPurify the product promptly after work-up. Store the purified product at low temperatures and protected from light.
Incomplete Photocleavage Insufficient UV exposureIncrease the irradiation time or use a higher intensity UV source.
Inappropriate solventEnsure the solvent is transparent at the irradiation wavelength. Some solvents can quench the excited state.

Conclusion

(2-Nitrophenyl)methanesulfonyl fluoride is a versatile and powerful reagent for SuFEx click chemistry, enabling the formation of stable sulfonate ester linkages that can be cleaved on demand with UV light. The protocols and guidelines presented here provide a robust starting point for the successful application of this photocleavable sulfonyl fluoride in a wide range of research areas, from chemical biology to materials science and drug discovery. By understanding the underlying mechanistic principles and optimizing the reaction conditions, researchers can harness the full potential of this unique chemical tool.

References

  • Exploring advanced Click Chemistry for versatile and efficient bioconjug
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (2023, October 27).
  • Sulfur fluoride exchange. (2023, August 3). PMC - NIH.
  • Application Notes and Protocols: Photocleavable Azide Linkers in Chemical Biology. Benchchem.
  • Nanoparticles Conjugated with Photocleavable Linkers for the Intracellular Delivery of Biomolecules. (2018, April 13).
  • Photocleavable Linkers. BroadPharm.
  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. (2022, May 25). MDPI.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.
  • Accelerated SuFEx Click Chemistry for Modular Synthesis.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, September 15). ScienceDirect.
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. (2021, April 2). J&K Scientific LLC.
  • Sulfur Fluoride Exchange (SuFEx). (2019, November 28). SlideShare.
  • Sulfur Fluoride Exchange (SuFEx). Monash University.
  • SuFEx Activation with Ca(NTf2)

Sources

Application

Application Note: Preparation, Handling, and Storage of (2-Nitrophenyl)methanesulfonyl Fluoride Stock Solutions in DMSO

(2-Nitrophenyl)methanesulfonyl fluoride is a specialized, electron-deficient, and photolabile analog of the classic serine protease inhibitor phenylmethanesulfonyl fluoride (PMSF). Due to its unique structural modificati...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-Nitrophenyl)methanesulfonyl fluoride is a specialized, electron-deficient, and photolabile analog of the classic serine protease inhibitor phenylmethanesulfonyl fluoride (PMSF). Due to its unique structural modifications, this compound exhibits extreme sensitivity to both nucleophilic attack (hydrolysis) and ultraviolet/visible light.

As a Senior Application Scientist, I have designed this protocol to ensure that your stock solutions remain highly active, stable, and reproducible. This guide explains the causality behind every experimental choice, ensuring a self-validating workflow for drug development and biochemical assays.

Mechanistic Rationale & Chemical Properties

To handle (2-Nitrophenyl)methanesulfonyl fluoride effectively, one must understand how its molecular structure dictates its environmental vulnerabilities [1]. The molecule features two critical reactive centers:

  • The Sulfonyl Fluoride Electrophile: Like PMSF, this group irreversibly sulfonates the active-site serine residues of target proteases. However, the sulfonyl fluoride bond is highly susceptible to nucleophilic attack by water. In aqueous buffers, it rapidly hydrolyzes into an inert sulfonate (releasing hydrogen fluoride), rendering the inhibitor useless [3].

  • The ortho-Nitrobenzyl Moiety: The addition of the 2-nitro group introduces strong electron-withdrawing properties that increase the electrophilicity of the sulfur atom, accelerating both target inhibition and background aqueous hydrolysis. More importantly, ortho-nitrobenzyl derivatives are classically photolabile. Exposure to ambient laboratory light can trigger Norrish-type photochemical cleavage, destroying the molecule's structural integrity [2].

Causality in Solvent and Storage Selection
  • Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is a polar, aprotic solvent. It provides excellent solubility for the hydrophobic aromatic ring while completely lacking the nucleophilic protons (water) that cause premature sulfonyl fluoride hydrolysis.

  • Why Amber Vials & Low Light? To prevent the photolytic degradation inherent to the 2-nitrobenzyl chromophore.

  • Why Argon/Nitrogen Purging? DMSO is highly hygroscopic. If ambient air enters the vial during freeze-thaw cycles, DMSO will absorb atmospheric moisture, leading to the silent, progressive hydrolysis of your stock solution.

Quantitative Data: Stock Preparation Matrix

The molecular weight of (2-Nitrophenyl)methanesulfonyl fluoride is 219.19 g/mol . To minimize weighing errors and avoid repeated freeze-thaw cycles, it is recommended to prepare a highly concentrated master stock (e.g., 100 mM) and aliquot it into single-use volumes.

Desired ConcentrationMass Required for 1 mLMass Required for 5 mLMass Required for 10 mL
10 mM 2.19 mg10.96 mg21.92 mg
50 mM 10.96 mg54.80 mg109.60 mg
100 mM 21.92 mg109.60 mg219.19 mg

Table 1: Mass-to-volume matrix for reconstituting (2-Nitrophenyl)methanesulfonyl fluoride in anhydrous DMSO.

Step-by-Step Experimental Protocol

Phase 1: Reconstitution (Perform under low-light conditions)
  • Equilibration: Allow the sealed vial of lyophilized (2-Nitrophenyl)methanesulfonyl fluoride to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Weighing: Dim the laboratory lights. Using an anti-static analytical balance, weigh the precise mass of the compound (refer to Table 1) into a clean, dry amber glass vial.

  • Dissolution: Add the corresponding volume of strictly anhydrous DMSO (≥99.9% purity, stored over molecular sieves) .

  • Mixing: Vortex the solution vigorously for 30–60 seconds until dissolution is complete. Critical: Do not apply heat (e.g., water baths), as thermal stress combined with trace moisture will accelerate degradation.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots in amber microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube for 3–5 seconds before capping. Causality: This displaces oxygen and ambient humidity, locking in the anhydrous state.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20°C or -80°C freezer. Store inside a light-proof, desiccated secondary container.

Phase 3: Application in Aqueous Buffers
  • Immediate Usage: Because the hydrolysis half-life of sulfonyl fluorides in aqueous buffers (pH 7.0–8.0) is extremely short (often <30 minutes) [3], do not add the stock solution to your biological buffer until immediately before the assay or cell lysis step.

  • Dilution: Add the DMSO stock directly to the aqueous sample while vortexing rapidly to prevent localized precipitation. The final DMSO concentration in the assay should ideally be kept below 1% (v/v) to prevent solvent-induced protein denaturation.

Visualizations of Workflows and Mechanisms

Workflow A 1. Weigh Compound (2-Nitrophenyl)methanesulfonyl fluoride (Low Light Conditions) B 2. Reconstitute in Anhydrous DMSO (≥99.9% Purity, Moisture-Free) A->B C 3. Vortex to Dissolve (Avoid Heating) B->C D 4. Aliquot into Amber Vials (Minimize Freeze-Thaw) C->D E 5. Purge Headspace (Argon or N2 Gas) D->E F 6. Store at -20°C to -80°C (Desiccated & Dark) E->F

Fig 1. Step-by-step workflow for the anhydrous preparation and storage of the DMSO stock solution.

Mechanism A Stock in DMSO (Stable Electrophile) B Aqueous Buffer (pH 7.0 - 8.0) A->B Dilution (Immediate Use) C Target Protease (Serine Nucleophile) B->C Rapid Binding D Hydrolysis Pathway (Inactive Sulfonate + HF) B->D Competing Water (t1/2 < 30 min) E Inhibition Pathway (Covalent Sulfonylation) C->E Active Site Reaction

Fig 2. Competing pathways of (2-Nitrophenyl)methanesulfonyl fluoride in aqueous environments.

References

  • (2-Nitrophenyl)methanesulfonyl fluoride (CID 99939027), National Center for Biotechnology Information (PubChem),[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy, Chemical Reviews,[Link]

  • Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers, Analytical Biochemistry,[Link]

Method

Application Note: Covalent Labeling of Serine and Threonine Residues with (2-Nitrophenyl)methanesulfonyl Fluoride

Introduction: Expanding the Druggable Proteome Beyond Cysteine Historically, covalent drug discovery and chemoproteomics have been heavily biased toward targeting nucleophilic cysteine residues. However, because cysteine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Druggable Proteome Beyond Cysteine

Historically, covalent drug discovery and chemoproteomics have been heavily biased toward targeting nucleophilic cysteine residues. However, because cysteine is one of the least abundant amino acids and is frequently absent from critical protein binding pockets, there is a critical need for electrophilic warheads that can target alternative nucleophiles [1].

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this space. Sulfonyl fluorides (R-SO₂F) are privileged warheads that exhibit "Goldilocks" reactivity—they are stable in aqueous environments but become highly reactive when situated in a specific protein microenvironment that lowers the pKa of target hydroxyl or amine groups [2]. While phenylmethanesulfonyl fluoride (PMSF) is a classical inhibitor of catalytic serines in proteases, the introduction of (2-Nitrophenyl)methanesulfonyl fluoride (2-NO₂-PMSF) offers a sophisticated upgrade. The strongly electron-withdrawing ortho-nitro group increases the electrophilicity of the S(VI) center, expanding its reactivity to non-catalytic serine and threonine residues. Furthermore, the nitro group serves as a latent bio-orthogonal handle that can be chemically reduced to an amine for downstream affinity enrichment.

Mechanistic Insights and Causality

The covalent modification of Ser/Thr by 2-NO₂-PMSF is driven by proximity-induced SuFEx[1].

  • Microenvironment Activation: The reaction is highly context-dependent. A neighboring basic residue (e.g., Histidine or Lysine) in the protein pocket acts as a general base, deprotonating the Ser/Thr hydroxyl group.

  • Nucleophilic Attack: The resulting alkoxide attacks the S(VI) center of 2-NO₂-PMSF.

  • Fluoride Expulsion: The strong S-F bond is cleaved heterolytically, expelling a fluoride ion and yielding a highly stable protein-aryl sulfonate ester.

  • Bio-orthogonal Tagging: The ortho-nitro group is subsequently reduced using sodium dithionite (Na₂S₂O₄) to an aniline derivative. This reduction is performed at a mildly acidic pH (pH 5.0) to ensure that only the newly formed aniline (pKa ~4.6) is reactive toward NHS-esters, leaving native protein lysines (pKa ~10.5) unprotonated and unreactive [4].

Quantitative Comparison of Electrophilic Warheads

To contextualize the utility of 2-NO₂-PMSF, the following table summarizes the reactivity profiles and stability metrics of common covalent warheads used in chemoproteomics.

Warhead TypeRepresentative CompoundPrimary Target ResiduesAqueous Half-Life (pH 7.5, 25°C)Key Advantage / Application
Standard Sulfonyl Fluoride PMSFSer (Catalytic)~55 minLow cost; standard cell-lysis protease inhibitor [2].
ortho-Nitro Sulfonyl Fluoride 2-NO₂-PMSFSer, Thr, Tyr, Lys~35-45 minDual-functional: SuFEx reactive + reducible handle for enrichment.
Aryl Fluorosulfate FS-p1Tyr, Ser, Lys>24 hoursHighly stable; strictly requires proximity-induced activation [1].
Acrylamide IbrutinibCys>24 hoursClinically validated; highly specific for cysteine thiols.

Experimental Methodology: Chemoproteomic Profiling Protocol

This protocol details a self-validating workflow for labeling, enriching, and identifying Ser/Thr residues modified by 2-NO₂-PMSF in complex lysates.

Phase 1: Lysate Preparation and Covalent Labeling

Causality Check: 2-NO₂-PMSF is susceptible to aqueous hydrolysis. Stock solutions must be prepared in anhydrous DMSO immediately prior to use to prevent premature degradation.

  • Lysate Generation: Lyse cells in native buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% NP-40) without the addition of standard PMSF or AEBSF, which would competitively block target sites.

  • Protein Quantification: Normalize lysate concentration to 2 mg/mL using a BCA assay.

  • Labeling: Treat 1 mL of lysate with 2-NO₂-PMSF (final concentration 100 µM, 1% DMSO). Self-Validation: Run a parallel vehicle-treated (1% DMSO) control to establish the background noise of endogenous biotinylated proteins.

  • Incubation: Incubate at room temperature for 2 hours with gentle rotation.

  • Quenching: Quench the unreacted probe by adding 10 mM Tris-HCl (pH 7.5) and incubating for 15 minutes. Remove excess small molecules via a PD-10 desalting column.

Phase 2: Nitro-Reduction and Biotinylation

Causality Check: Reducing the nitro group to an amine allows for selective biotinylation. Performing this at pH 5.0 exploits the pKa difference between the generated aniline and native lysines.

  • Buffer Exchange: Exchange the labeled proteome into 100 mM Sodium Acetate buffer (pH 5.0).

  • Reduction: Add freshly prepared Sodium Dithionite (Na₂S₂O₄) to a final concentration of 10 mM. Incubate for 30 minutes at room temperature. Self-Validation: Monitor the reaction via UV-Vis spectroscopy; the characteristic nitroaromatic absorbance peak at ~350 nm should disappear.

  • Biotinylation: Add Sulfo-NHS-SS-Biotin (containing a cleavable disulfide linker) to a final concentration of 1 mM. Incubate for 2 hours at room temperature.

  • Cleanup: Precipitate proteins using cold methanol/chloroform to remove unreacted biotin, then resuspend the pellet in 1% SDS, 50 mM Tris (pH 7.5).

Phase 3: Enrichment and LC-MS/MS Analysis
  • Affinity Capture: Dilute the SDS concentration to 0.1% and incubate with 100 µL of pre-washed Streptavidin agarose beads for 2 hours.

  • Stringent Washing: Wash beads sequentially with 1% SDS, 4 M Urea, and 50 mM Ammonium Bicarbonate to remove non-specifically bound proteins.

  • On-Bead Digestion: Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.

  • Elution & MS: Elute the specifically labeled, biotinylated peptides by reducing the disulfide linker with 50 mM DTT. Alkylate with iodoacetamide, desalt via C18 StageTips, and analyze via high-resolution LC-MS/MS [3].

Workflow Visualization

G A Native Proteome (Ser/Thr Targets) C Covalent Labeling (Protein-O-Sulfonate) A->C Incubation (pH 7.5) B 2-NO2-PMSF (SuFEx Warhead) B->C Fluoride Expulsion D Chemical Reduction (NO2 -> NH2) C->D Na2S2O4 (pH 5.0) E Selective Biotinylation (pH 5.0) D->E Sulfo-NHS-SS-Biotin F Streptavidin Capture & On-Bead Digestion E->F Affinity Enrichment G LC-MS/MS Analysis (Site Identification) F->G DTT Elution

Caption: Chemoproteomic workflow for Ser/Thr profiling using 2-NO₂-PMSF and SuFEx chemistry.

References

  • Jones, L. H., et al. "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery (2023).[Link]

  • Narayanan, A., & Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science (2015).[Link]

  • Zhao, Y., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society (2017).[Link]

  • "An Affinity Labeling Method for Identification of Nitrotyrosine Containing Proteins and Peptides." National Institutes of Health (PMC) (2008).[Link]

Application

Application Notes and Protocols for Photo-cleavage of ortho-Nitrobenzyl Groups in Chemical Biology

Introduction: Harnessing Light to Control Biology In the intricate landscape of chemical biology and drug development, the ability to control molecular processes with high spatiotemporal precision is paramount. Photolabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing Light to Control Biology

In the intricate landscape of chemical biology and drug development, the ability to control molecular processes with high spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for this purpose. Among these, the ortho-nitrobenzyl (o-NB) group and its derivatives stand out for their versatility and reliability in releasing biologically active molecules upon light irradiation.[1][2][3][4] This technology allows for the on-demand activation of compounds ranging from small molecule messengers and neurotransmitters to larger entities like peptides and nucleic acids, enabling researchers to probe complex biological systems with minimal perturbation.[1][2][3]

This guide provides a comprehensive overview of the principles and protocols for the photo-cleavage of ortho-nitrobenzyl groups. It is intended for researchers, scientists, and drug development professionals seeking to employ this powerful technique in their work. We will delve into the underlying photochemical mechanism, provide detailed experimental procedures, and offer insights into optimizing reaction conditions for various applications.

The Photochemical Mechanism: An Intramolecular Redox Reaction

The photo-cleavage of an ortho-nitrobenzyl group is a fascinating example of a light-induced intramolecular redox reaction. The process is initiated by the absorption of a photon, typically in the UV-A range, which excites the nitro group.[5][6] The subsequent steps, elucidated through extensive mechanistic studies, can be summarized as follows:

  • Photoexcitation: The o-nitrobenzyl chromophore absorbs a photon, promoting the nitro group to an excited state.[7]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[1][2]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of rearrangements, leading to the formation of a transient cyclic species.[5][7]

  • Cleavage and Product Formation: This intermediate is unstable and rapidly decomposes to release the protected molecule (the "caged" compound) and an ortho-nitrosobenzaldehyde or related byproduct.[5][6]

The efficiency of this process, quantified by the quantum yield (Φ), is influenced by several factors including the substitution pattern on the aromatic ring and the nature of the leaving group.[8][9]

Ortho-nitrobenzyl Photo-cleavage Mechanism Start o-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2) Excited Excited State [R-X-CH2-Ar-NO2]* Start->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Released Substrate (R-XH) + o-Nitrosobenzaldehyde Cyclic->Products Cleavage Solution-Phase Photocleavage Workflow cluster_prep Preparation cluster_reaction Irradiation cluster_workup Work-up & Purification Dissolve Dissolve o-NB Compound in Solvent Degas Degas Solution with Inert Gas (Optional) Dissolve->Degas Irradiate Irradiate with UV Light (Constant Stirring) Degas->Irradiate Monitor Monitor Reaction (TLC, HPLC, etc.) Irradiate->Monitor SolventRemoval Remove Solvent (in vacuo) Monitor->SolventRemoval Reaction Complete Purify Purify Product (Chromatography, etc.) SolventRemoval->Purify

Caption: Experimental workflow for solution-phase photo-cleavage.

Procedure:

  • Preparation: Dissolve the o-nitrobenzyl protected compound in the chosen solvent within the reaction vessel. The optimal concentration will depend on the substrate and should be determined empirically, but a starting range of 1-10 mM is common. [9]Ensure the solution is optically clear to allow for uniform light penetration.

  • Deoxygenation (Optional): For reactions that may be sensitive to oxidation, it is advisable to degas the solution by bubbling a stream of inert gas (argon or nitrogen) through it for 15-30 minutes. Oxygen can sometimes quench the excited state of the chromophore, reducing the cleavage efficiency.

  • Irradiation: Place the reaction vessel in the photoreactor, ensuring it is positioned for even illumination. If using an immersion lamp, ensure it is properly centered. Begin stirring the solution and turn on the UV source. The choice of wavelength is critical; for many substituted o-NB groups, wavelengths between 350 nm and 420 nm are effective and minimize potential damage to sensitive biomolecules. [9][10]4. Reaction Monitoring: The progress of the reaction should be monitored periodically. This can be achieved by withdrawing small aliquots of the reaction mixture and analyzing them by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow for the determination of the optimal irradiation time and prevent potential photodegradation of the desired product.

  • Work-up and Purification: Once the reaction has reached completion (as determined by the disappearance of the starting material), the solvent can be removed under reduced pressure. The resulting crude product can then be purified using standard laboratory techniques such as column chromatography, recrystallization, or preparative HPLC to remove the ortho-nitrosobenzaldehyde byproduct and any unreacted starting material. [9]

Protocol 2: Solid-Phase Photo-cleavage

This protocol is suitable for applications where the o-NB linker is attached to a solid support, such as in solid-phase peptide synthesis or on microarrays.

Materials and Equipment:

  • Solid support with the attached o-nitrobenzyl linked substrate.

  • Appropriate solvent or buffer for swelling the solid support and solubilizing the cleaved product.

  • Reaction vessel suitable for solid-phase reactions (e.g., fritted funnel, specialized flow cell).

  • UV light source.

  • Collection vessel.

Procedure:

  • Preparation: Swell the solid support (e.g., resin) in a suitable solvent within the reaction vessel. For surface-based applications like microarrays, place the slide in a chamber that can hold a thin layer of solvent or buffer.

  • Irradiation: Irradiate the solid support with the UV light source. Ensure that the entire solid support is evenly illuminated. Gentle agitation may be necessary to ensure all surfaces are exposed to the light.

  • Elution and Collection: After the predetermined irradiation time, collect the solvent/buffer from the reaction vessel. This fraction will contain the cleaved molecule.

  • Washing: To ensure complete recovery of the product, wash the solid support with several portions of fresh solvent. Combine these washes with the initial eluent.

  • Analysis and Purification: Analyze the collected solution to confirm the presence and purity of the desired product. The solution can then be concentrated, and the product purified as needed.

Quantitative Data and Optimization

The efficiency of photo-cleavage is a critical parameter and is often expressed as the quantum yield (Φ). This value is highly dependent on the specific o-NB derivative, the nature of the leaving group, and the solvent conditions.

Protecting GroupTypical Wavelength (nm)Quantum Yield (Φ) (approx.)Notes
ortho-Nitrobenzyl (o-NB)~3500.01 - 0.1The parent compound, often requires shorter wavelengths.
4,5-Dimethoxy-2-nitrobenzyl (DMNB)350 - 3650.02 - 0.2Methoxy groups red-shift the absorption and can increase the quantum yield. [11]
1-(2-Nitrophenyl)ethyl (NPE)~3500.1 - 0.7The α-methyl group significantly increases the cleavage rate. [10][12]
(3,4-Methylenedioxy-6-nitrophenyl)propyloxycarbonyl (MNPPOC)>400~0.05Designed for longer wavelength applications. [13]

Note: The quantum yields presented are illustrative and can vary significantly based on experimental conditions. [9] Key Optimization Parameters:

  • Wavelength: Matching the irradiation wavelength to the absorption maximum of the o-NB chromophore is crucial for efficient cleavage.

  • Solvent: The polarity and protic nature of the solvent can influence the reaction rate. Protic solvents can sometimes facilitate the proton transfers involved in the mechanism.

  • Leaving Group: The pKa of the leaving group can affect the cleavage kinetics, with more acidic leaving groups often leading to faster decomposition. [14]* Substituents on the Aromatic Ring: Electron-donating groups can red-shift the absorption spectrum and increase the quantum yield, while electron-withdrawing groups can have the opposite effect. [11][14]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction - Insufficient light intensity or incorrect wavelength.- Low quantum yield of the specific o-NB derivative.- Quenching by oxygen.- Light absorption by the solvent or reaction vessel.- Verify lamp output and use appropriate filters.- Consider using a more efficient o-NB derivative (e.g., with an α-methyl group).- Degas the reaction mixture with an inert gas.- Use a quartz reaction vessel for wavelengths below 300 nm.
Product Degradation - Prolonged exposure to high-energy UV light.- Reaction of the product with the nitrosobenzaldehyde byproduct.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a scavenger (e.g., semicarbazide) to trap the aldehyde byproduct. [15]
Low Product Yield - Incomplete reaction.- Adsorption of the product to the reaction vessel.- Inefficient extraction or purification.- Optimize reaction time and conditions.- Silanize glassware if necessary.- Review and optimize the work-up and purification procedures.

Safety Considerations

Working with UV radiation poses significant health risks, and appropriate safety measures are non-negotiable.

  • Eye and Skin Protection: Never look directly at a UV light source. Always wear UV-blocking safety glasses or a full-face shield. [16][17][18][19]Ensure all exposed skin is covered with a lab coat, long sleeves, and gloves. [17][18]Nitrile gloves offer some protection against UV radiation. [17]* Engineering Controls: Whenever possible, conduct photochemical reactions in a shielded photoreactor or a designated enclosure to prevent stray UV radiation from escaping. [17]Use interlocks that automatically shut off the UV source if the enclosure is opened.

  • Warning Signs: Clearly label all areas and equipment where UV radiation is used with appropriate warning signs. [16][17]* Ozone Production: High-energy, short-wavelength UV light can generate ozone. Ensure adequate ventilation in the laboratory.

By adhering to these protocols and safety guidelines, researchers can effectively and safely utilize the power of light to control biological processes with unparalleled precision.

References

  • Ultraviolet Radiation Safety. (2025, November 6). Kansas State University. [Link]

  • Guidelines for Working with Ultraviolet Light Sources. (2020, October). KAUST Health & Safety. [Link]

  • UV | Research Safety. University of Kentucky. [Link]

  • Safety Considerations for Ultraviolet Radiation in the Laboratory. (2014, April 7). AZoM. [Link]

  • Sheik-Amir, E., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Sheik-Amir, E., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC. [Link]

  • Fotocleavage of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]

  • Safety Guideline - Ultraviolet (UV) Radiation Hazards. UNMC. [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

  • Proposed mechanism for the photocleavage reaction of a generic... ResearchGate. [Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. (2020, June 19). MDPI. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2025, November 20). ACS Omega. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. PubMed. [Link]

  • Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC. [Link]

  • ortho-Nitrobenzyl Photolabile Protecting Groups: Application to Two-photon Responsive Caged Compounds and Mechanistic New. National Central University Institutional Repository. [Link]

  • Applications of ortho-Nitrobenzyl photocage in cancer-biology. (2018, November 26). ResearchGate. [Link]

  • Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. (2024, July 2). ACS Publications. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. [Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o. ChemRxiv. [Link]

  • Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006, June 8). Wiley Online Library. [Link]

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. ACS Publications. [Link]

  • o-Nitrobenzyl-Based Photobase Generators: Efficient Photoinitiators for Visible-Light Induced Thiol-Michael Addition Photopolymerization. (2018, June 29). ACS Macro Letters. [Link]

  • (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of... ResearchGate. [Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

Sources

Method

Application Notes and Protocols: Harnessing Sulfonyl Fluoride Warheads for Advanced Mass Spectrometry Sample Preparation

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rise of Sulfonyl Fluorides in Chemoproteomics In the landscape of chemical biology and d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of Sulfonyl Fluorides in Chemoproteomics

In the landscape of chemical biology and drug discovery, the identification and characterization of protein targets remain a paramount challenge. Activity-based protein profiling (ABPP) has emerged as a powerful strategy to interrogate the functional state of enzymes within complex biological systems.[1][2][3][4] At the heart of this technique lies the use of covalent chemical probes, and among these, sulfonyl fluoride (SF) electrophiles have garnered significant attention as versatile and privileged "warheads".[5][6] This guide provides an in-depth exploration of the application of sulfonyl fluoride-based probes for sample preparation in mass spectrometry, offering both the theoretical underpinnings and practical, step-by-step protocols for their successful implementation.

Sulfonyl fluorides possess a unique balance of aqueous stability and reactivity, enabling them to form stable covalent bonds with a range of nucleophilic amino acid residues.[5][7] While classically known as inhibitors of serine proteases[8][9][10], their utility extends to targeting tyrosine, lysine, threonine, cysteine, and histidine residues in a context-dependent manner.[1][5][11][12] This broad reactivity profile, coupled with the ability to tune their selectivity through synthetic chemistry[7][13], makes sulfonyl fluoride probes invaluable tools for target discovery, validation, and inhibitor screening.[5][14]

This document will guide researchers through the principles of sulfonyl fluoride chemistry, the design of effective ABPP experiments, and detailed protocols for labeling, enrichment, and subsequent mass spectrometric analysis.

The Chemistry of Sulfonyl Fluoride Probes: A Versatile Tool for Covalent Labeling

The efficacy of sulfonyl fluoride warheads stems from the electrophilic nature of the sulfur(VI) center. Nucleophilic attack by an amino acid side chain, such as the hydroxyl group of serine or tyrosine, or the amine group of lysine, results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme or sulfonyl-protein adduct.[12][14] This irreversible labeling allows for the robust and specific capture of target proteins from complex proteomes.

The reactivity of sulfonyl fluoride probes can be modulated by the electronic properties of their aryl ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing reactivity, while electron-donating groups can attenuate it.[7][11][13] This tunability is a key advantage, allowing for the design of probes with tailored selectivity profiles.

Experimental Workflow: From Labeling to Identification

A typical activity-based protein profiling workflow using sulfonyl fluoride probes can be broken down into several key stages. The following diagram illustrates the general experimental pipeline:

ABPP_Workflow cluster_sample_prep Sample Preparation & Labeling cluster_click_chem Bioorthogonal Ligation cluster_enrichment Enrichment & Digestion cluster_ms_analysis Mass Spectrometry Analysis proteome Complex Proteome (Lysate, Cells, Tissue) labeled_proteome Covalently Labeled Proteome proteome->labeled_proteome Incubation probe Sulfonyl Fluoride Probe (with alkyne handle) probe->labeled_proteome clicked_proteome Biotinylated Proteome labeled_proteome->clicked_proteome Click Chemistry (CuAAC) reporter Reporter Tag (e.g., Biotin-Azide) reporter->clicked_proteome enriched_proteins Enriched Proteins on Beads clicked_proteome->enriched_proteins Affinity Capture beads Streptavidin Beads beads->enriched_proteins peptides Tryptic Peptides enriched_proteins->peptides On-Bead Digestion lcms LC-MS/MS Analysis peptides->lcms data Data Analysis (Protein ID & Site Mapping) lcms->data

Figure 1: A generalized workflow for activity-based protein profiling (ABPP) using an alkyne-functionalized sulfonyl fluoride probe.

Protocols for Mass Spectrometry Sample Preparation

The following protocols provide detailed, step-by-step methodologies for the application of sulfonyl fluoride probes in a typical chemoproteomic experiment.

Protocol 1: Labeling of Protein Lysates with a Sulfonyl Fluoride Probe

This protocol describes the covalent labeling of proteins in a complex lysate with an alkyne-functionalized sulfonyl fluoride probe.

Materials:

  • Cell or tissue lysate (prepared in a buffer without primary amines, e.g., phosphate-buffered saline (PBS))

  • Alkyne-functionalized sulfonyl fluoride probe stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Protease inhibitor cocktail (optional, if endogenous protease activity is a concern beyond the targets of the SF probe)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates using standard methods. Ensure the final protein concentration is between 1-5 mg/mL.

  • Probe Addition: In a microcentrifuge tube, add the alkyne-functionalized sulfonyl fluoride probe to the lysate to a final concentration typically ranging from 10-100 µM. For a vehicle control, add an equivalent volume of DMSO.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time and probe concentration may need to be determined empirically for each specific probe and biological system.

  • Reaction Quenching (Optional): The labeling reaction can be quenched by the addition of an excess of a nucleophilic scavenger, although this is often omitted before proceeding to the next step. For immediate downstream processing, quenching is generally not necessary.

Protocol 2: Bioorthogonal Ligation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" chemistry reaction to attach a reporter tag, such as biotin-azide, to the alkyne-labeled proteins.

Materials:

  • Labeled protein lysate from Protocol 1

  • Biotin-azide stock solution (e.g., 10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Microcentrifuge tubes

Procedure:

  • To the labeled lysate, add the following reagents in order, vortexing gently after each addition:

    • Biotin-azide to a final concentration of 100 µM.

    • TCEP to a final concentration of 1 mM.

    • TBTA to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 1 mM.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Protocol 3: Protein Enrichment and On-Bead Digestion

This protocol describes the enrichment of biotinylated proteins using streptavidin affinity chromatography followed by on-bead tryptic digestion.

Materials:

  • "Clicked" lysate from Protocol 2

  • Streptavidin-agarose beads or magnetic streptavidin beads

  • SDS solution (e.g., 10% w/v)

  • Urea (8 M in 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate (50 mM)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Protein Precipitation (Optional but Recommended): Precipitate the proteins from the "clicked" lysate using cold acetone or a methanol/chloroform mixture to remove excess reagents.[15]

  • Resuspension and Denaturation: Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS) and heat at 95°C for 5 minutes to denature the proteins.

  • Streptavidin Capture: Dilute the sample at least 10-fold with PBS to reduce the SDS concentration. Add streptavidin beads and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them sequentially with:

    • 0.1% SDS in PBS

    • PBS

    • Water

  • Reduction and Alkylation: Resuspend the beads in 8 M urea. Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 25 mM, then incubate in the dark for 30 minutes.

  • On-Bead Digestion: Wash the beads with 50 mM ammonium bicarbonate. Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin. Incubate overnight at 37°C with shaking.

  • Peptide Elution: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads with a solution of 50% ACN/0.1% FA.

  • Sample Clean-up: Combine the peptide eluates, acidify with formic acid, and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 4: Competitive Profiling for Inhibitor Selectivity

This protocol allows for the assessment of an inhibitor's selectivity and potency by competing with the sulfonyl fluoride probe for target binding.

Procedure:

  • Inhibitor Pre-incubation: Pre-incubate the cell lysate with varying concentrations of your test inhibitor (or a vehicle control) for 30-60 minutes at 37°C.

  • Probe Labeling: Add the alkyne-functionalized sulfonyl fluoride probe at a fixed concentration (as determined in Protocol 1) to the inhibitor-treated lysates.

  • Incubation: Incubate for an additional 1-2 hours at 37°C.

  • Downstream Analysis: Proceed with the bioorthogonal ligation, enrichment, and mass spectrometry analysis as described in Protocols 2 and 3. A decrease in the abundance of a protein identified by mass spectrometry in the inhibitor-treated samples compared to the control indicates target engagement by the inhibitor.

Data Interpretation and Considerations

Quantitative Data Summary

ParameterRecommended RangeNotes
Protein Lysate Concentration 1 - 5 mg/mLHigher concentrations can increase the number of identified proteins but may also lead to higher background.
Sulfonyl Fluoride Probe Concentration 10 - 100 µMOptimal concentration should be determined empirically to balance labeling efficiency with off-target effects.
Labeling Incubation Time 1 - 2 hours at 37°CMay require optimization depending on the probe's reactivity and the target's abundance.
Click Chemistry Reagents 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄Ensure TCEP is freshly prepared.
Click Chemistry Incubation 1 hour at room temperatureProtect from light to prevent degradation of some reagents.

Troubleshooting and Optimization:

  • Low Labeling Efficiency: Increase probe concentration or incubation time. Ensure the probe is not degraded.

  • High Background: Decrease probe concentration. Consider a protein precipitation step after click chemistry to remove excess reagents.

  • Probe Instability: The stability of sulfonyl fluoride probes in aqueous buffers can vary.[7] It is advisable to assess the hydrolytic stability of a new probe.[11][13]

  • Adduct Instability: The covalent adduct formed between the sulfonyl fluoride and certain amino acid residues may be susceptible to hydrolysis during sample processing.[15][16] Isotopic labeling strategies can be employed to investigate this.[15]

Mechanism of Action: Covalent Modification

The following diagram illustrates the mechanism of covalent modification of a serine residue by a sulfonyl fluoride probe, a common interaction for this class of warheads.

Covalent_Modification cluster_protein Protein Active Site cluster_probe Sulfonyl Fluoride Probe cluster_reaction Covalent Adduct Formation Serine Serine Residue (-CH₂-OH) Adduct Covalent Adduct (R-SO₂-O-CH₂-Protein) Serine->Adduct Nucleophilic Attack SF_Probe R-SO₂-F SF_Probe->Adduct Fluoride Fluoride Ion (F⁻) SF_Probe->Fluoride Displacement

Sources

Technical Notes & Optimization

Troubleshooting

Reducing off-target protein binding when using sulfonyl fluoride covalent inhibitors

Welcome to the Technical Support Center for Covalent Drug Discovery. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in modern chemoproteomic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Covalent Drug Discovery. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in modern chemoproteomics: mitigating off-target protein binding when utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Sulfonyl fluorides (SFs) are privileged electrophiles that expand the covalent ligandable proteome "beyond cysteine" by targeting lysine, tyrosine, histidine, serine, and threonine residues[1]. However, the high abundance of these nucleophilic residues in the proteome often leads to promiscuous off-target labeling if the warhead's reactivity is not perfectly calibrated[2].

Below, you will find structure-activity relationship (SAR) insights, chemical tuning strategies, and a self-validating chemoproteomic protocol to troubleshoot and optimize your covalent inhibitors.

Part 1: Warhead Tuning & Structure-Activity Relationship (FAQ)

Q: Why is my aryl sulfonyl fluoride probe exhibiting massive off-target labeling in cell lysates? A: This is a classic symptom of a mismatch between the warhead's intrinsic electrophilicity and the scaffold's non-covalent affinity. Aryl SFs can possess high baseline reactivity. If the non-covalent recognition ( Kd​ ) of your scaffold is weak, the warhead relies entirely on its intrinsic reactivity, indiscriminately modifying highly nucleophilic, solvent-exposed residues across the proteome[2].

To resolve this, you must design a "Sleeping Beauty" inhibitor —a warhead that remains completely inert in biological media until the specific binding event perfectly positions it adjacent to the target nucleophile. This binding event drastically increases the local effective molarity, selectively driving the SuFEx reaction only at the target site[3].

SuFEx_Tuning A High Intrinsic Reactivity (e.g., Aliphatic SF) B Promiscuous SuFEx Reaction (High Off-Target Binding) A->B C Tuned Electrophilicity (e.g., Heteroaryl SF / FS) D Non-Covalent Recognition (Affinity-Driven Positioning) C->D E Selective Covalent Capture ('Sleeping Beauty' Effect) D->E

Mechanism of recognition-driven selective covalent capture vs. promiscuous binding.

Q: How can I chemically tune my warhead to reduce this promiscuity? A: You must lower the intrinsic reactivity of the S(VI)-F group. Consider substituting your standard phenyl SF with one of the following tuned alternatives:

  • Heteroaryl Sulfonyl Fluorides: Replacing the phenyl ring with a heteroaryl system (e.g., pyridine or pyrazole) alters the electronic microenvironment. This significantly enhances hydrolytic stability while dampening promiscuous protein labeling, allowing for a better balance between stability and reactivity[4].

  • Fluorosulfates (FS, -OSO₂F): Fluorosulfates exhibit a much lower intrinsic reactivity compared to standard SFs. They form highly stable adducts with Lys and Tyr but remain remarkably inert toward off-targets, making them excellent alternatives for highly selective probes[5],[1].

  • β -Substituted Alkenyl Sulfonyl Fluorides (ESFs): By introducing electron-donating or withdrawing groups at the β -position of the alkenyl group, you can precisely dial the electrophilicity up or down to match your target's specific nucleophilicity[3].

Quantitative Comparison of S(VI)-F Electrophiles

To assist in warhead selection, the following table summarizes the physicochemical properties and off-target propensities of various SuFEx groups based on recent chemoproteomic profiling[4],[5],[2]:

Electrophile ClassIntrinsic ReactivityPrimary Target ResiduesHydrolytic StabilityOff-Target Propensity
Aliphatic Sulfonyl Fluorides Very HighLys, Tyr, Ser, HisLow (Forms reactive sulfene)Very High
Aryl Sulfonyl Fluorides Moderate to HighLys, Tyr, HisModerate to HighModerate to High
Heteroaryl Sulfonyl Fluorides Tunable (Low to Mod)Lys, Tyr, HisHighLow to Moderate
Fluorosulfates (FS) LowLys, TyrVery HighLow
β -Substituted Alkenyl SFs Tunable via β -groupLys, Tyr, SerHighLow

Part 2: Experimental Optimization & Troubleshooting Protocol

Issue: You have synthesized a new SF-based inhibitor, but biochemical assays show high background noise, making it difficult to differentiate true target engagement from non-specific binding. Solution: Implement a Competitive Activity-Based Protein Profiling (ABPP) workflow.

Competitive ABPP is the gold standard for quantifying intracellular target occupancy and mapping proteome-wide selectivity[6]. By using a broad-spectrum, alkyne-tagged SF reporter probe (such as XO44), you can establish a self-validating system.

Step-by-Step Methodology: Competitive IsoTOP-ABPP

This protocol is designed as a self-validating system: the use of a vehicle control establishes the baseline "reactive proteome," while a dose-dependent reduction in reporter labeling confirms specific target engagement. If off-target proteins show no dose-dependent signal reduction, the inhibitor's selectivity is validated[6].

Step 1: In Situ Competition (Live Cell Treatment)

  • Action: Treat live cells (e.g., HEK293T or your target cell line) with your non-tagged SF inhibitor at varying concentrations (e.g., 0.1 µM, 1 µM, 10 µM) alongside a vehicle-only (DMSO) control. Incubate for 1–2 hours.

  • Causality: Performing this in live cells preserves native protein conformations, endogenous ATP concentrations, and the precise microenvironments required for SuFEx chemistry. Denatured proteins do not support the "Sleeping Beauty" mechanism[3].

Step 2: Broad-Spectrum Probe Labeling

  • Action: Add an alkyne-tagged pan-reactive SF probe (e.g., XO44 at 10 µM) to the culture and incubate for an additional 1 hour.

  • Causality: The reporter probe will covalently label all unengaged reactive Lys/Tyr/His sites across the proteome. If your inhibitor successfully engaged the target in Step 1, the reporter probe is competitively blocked from binding[6].

Step 3: Cell Lysis & CuAAC Click Chemistry

  • Action: Lyse the cells using a mild detergent buffer (e.g., 1% NP-40) and clear the lysate via centrifugation. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to conjugate a biotin-azide tag to the alkyne-reporter probe.

  • Causality: This step selectively attaches an affinity handle (biotin) only to proteins that were covalently modified by the reporter probe, leaving the rest of the proteome untagged.

Step 4: Streptavidin Enrichment & Stringent Washing

  • Action: Incubate the clicked proteome with streptavidin-agarose beads. Wash the beads stringently with SDS, urea, and PBS.

  • Causality: Stringent washing denatures proteins and strips away all non-covalently bound interactors. This guarantees that any protein remaining on the bead is a direct result of a covalent SuFEx reaction, eliminating false positives from protein-protein interactions.

Step 5: On-Bead Digestion & Quantitative LC-MS/MS

  • Action: Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS (using isotopic labeling or label-free quantification).

  • Data Interpretation: A dose-dependent decrease in MS intensity for your target protein's peptide confirms true engagement. If the MS intensity of other proteins remains unchanged compared to the DMSO control, your inhibitor is highly selective. If off-targets also show a dose-dependent decrease, your warhead is too reactive and requires structural tuning[7].

ABPP_Workflow N1 1. Live Cell Treatment (Inhibitor vs. Vehicle) N2 2. Broad-Spectrum SF-Probe (e.g., XO44 Labeling) N1->N2 N3 3. Cell Lysis & Protein Extraction N2->N3 N4 4. CuAAC Click Chemistry (Biotin-Azide Addition) N3->N4 N5 5. Streptavidin Enrichment & Stringent Wash N4->N5 N6 6. On-Bead Trypsin Digestion N5->N6 N7 7. Quantitative LC-MS/MS (Off-Target Identification) N6->N7

Competitive IsoTOP-ABPP workflow for profiling sulfonyl fluoride off-targets.

References

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery ChemRxiv URL:[Link]

  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors PNAS URL:[Link]

  • Development of subtype-selective covalent ligands for the adenosine A2B receptor by tuning the reactive group NIH / PMC URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design ACS Publications URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome ACS Publications URL:[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design MDPI URL:[Link]

  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates NIH / PMC URL:[Link]

Sources

Optimization

Technical Support Center: CAS 1675732-94-1 [(2-Nitrophenyl)methanesulfonyl fluoride]

Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center for CAS 1675732-94-1.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for CAS 1675732-94-1. As a bifunctional building block, this compound combines a highly stable Sulfur(VI) Fluoride Exchange (SuFEx) warhead with a photolabile ortho-nitrobenzyl (o-NB) protecting group. This guide is engineered to provide field-proven insights, troubleshooting strategies, and self-validating protocols to ensure the integrity of your click chemistry and photo-deprotection workflows.

Section 1: Storage Conditions & Shelf-Life Optimization

Q1: What are the optimal long-term storage conditions for CAS 1675732-94-1 to prevent degradation?

To guarantee the integrity of this bifunctional architecture, you must mitigate two orthogonal degradation pathways: ambient hydrolysis of the SuFEx warhead and premature photolysis of the o-nitrobenzyl core. While the S(VI)-F bond boasts a high homolytic bond dissociation energy (~90.5 kcal/mol), making it remarkably resistant to baseline hydrolysis compared to traditional sulfonyl chlorides (46 kcal/mol) , the o-nitrobenzyl moiety remains acutely sensitive to ambient light. Therefore, the compound must be stored strictly at -20°C in amber vials under an inert argon atmosphere.

Table 1: Quantitative Storage Conditions and Expected Shelf-Life

Storage TemperatureLight ExposureAtmosphereExpected Shelf-LifePrimary Degradation Pathway
-20°C Dark (Amber Vial) Argon / N₂ > 24 Months None (Optimal)
4°CDark (Amber Vial)Argon / N₂12 - 18 MonthsTrace Hydrolysis
20°C (RT)Dark (Amber Vial)Ambient Air< 6 MonthsAmbient Hydrolysis
20°C (RT)Ambient LightAmbient Air< 1 WeekPhotolysis (Aci-nitro formation)

Q2: My batch transitioned from a pale crystalline solid to a yellow/brown hue during storage. Is it still usable?

No, a discolored batch indicates compromised titer and should be discarded. If the compound turns yellow or brown, it has undergone premature photolysis. Upon exposure to UV or ambient visible light (300–365 nm), the excited o-nitrobenzyl chromophore abstracts a benzylic hydrogen, forming a transient aci-nitro tautomer 1. This intermediate irreversibly rearranges into an o-nitrosobenzaldehyde byproduct, which imparts the characteristic yellow/brown color and destroys the reagent's photo-caging utility.

Photolysis N1 CAS 1675732-94-1 (Intact) N2 Aci-Nitro Tautomer (Intermediate) N1->N2 UV Light (300-365nm) H-Abstraction N3 Benzoisoxazoline (Rearrangement) N2->N3 Isomerization N4 o-Nitrosobenzaldehyde + Sulfonyl Product N3->N4 Cleavage

Logical pathway of UV-induced photolysis and degradation of the o-nitrobenzyl group.

Section 2: Troubleshooting SuFEx & Photocleavage Workflows

Q3: My SuFEx reaction with a phenol is yielding <20% conversion. How do I optimize the coupling?

A common pitfall for researchers transitioning from sulfonyl chlorides is underestimating the thermodynamic stability of the sulfonyl fluoride bond. The S(VI)-F linkage is highly stable toward water and weak nucleophiles 2. To achieve quantitative conversion with phenols, you must overcome this activation barrier. We recommend utilizing strong Lewis nitrogen bases (like DBU) or bifluoride salts (e.g., KHF₂), which selectively activate the high-oxidation-state sulfur center, unleashing its electrophilicity for the click transformation 3.

Table 2: SuFEx Catalyst Optimization for Phenol Coupling

Catalyst SystemEquivalentsSolventTemperatureReaction TimeExpected Yield
None (Control)-MeCN20°C24 h< 5%
Triethylamine (Et₃N)2.0MeCN20°C24 h10 - 15%
DBU 1.5 MeCN 20°C 2 - 4 h > 85%
KHF₂ (Bifluoride) 0.2 MeCN/H₂O 50°C 6 - 8 h > 90%
Step-by-Step Methodology: SuFEx Click Reaction Protocol
  • Preparation: Flame-dry a reaction vial and purge it with Argon. Dissolve 1.0 equivalent of the phenol substrate and 1.2 equivalents of CAS 1675732-94-1 in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Activation: Add 1.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at room temperature. (Causality: DBU acts as a strong nucleophilic base to activate the stable S(VI)-F bond, lowering the activation energy for the phenolate attack).

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progression via LC-MS or TLC (UV detection at 254 nm).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography. (Crucial: Perform purification in amber glassware or under subdued lighting to prevent premature photocleavage of the newly formed conjugate).

Q4: How do I efficiently execute the photocleavage step without degrading my target molecule?

To unmask the sulfonate without inducing off-target damage to your conjugated payload, wavelength selection is critical. We strongly advise using a 365 nm LED source. This specific wavelength perfectly overlaps with the absorption window required to trigger the aci-nitro isomerization [[1]](), while strictly avoiding the high-energy UV-B/UV-C spectrum (e.g., 254 nm) that causes non-specific bond cleavage or payload degradation.

Step-by-Step Methodology: Photo-Deprotection Protocol
  • Solvent Preparation: Dissolve the purified SuFEx conjugate in a UV-transparent solvent mixture (e.g., Methanol/Water 9:1 or pure Acetonitrile) to a concentration of 1-5 mM.

  • Irradiation Setup: Transfer the solution to a quartz cuvette or a borosilicate glass photoreactor. Ensure the vessel is sealed under an inert atmosphere if your payload is oxygen-sensitive.

  • Photocleavage: Irradiate the solution using a 365 nm LED light source (10-50 mW/cm²) for 15-30 minutes. (Causality: 365 nm provides the exact photon energy required to cross the activation barrier for the aci-nitro intermediate without damaging sensitive biological warheads).

  • Monitoring: Track the disappearance of the starting material via HPLC. The solution will naturally turn slightly yellow due to the formation of the o-nitrosobenzaldehyde byproduct.

  • Isolation: Concentrate the solvent under reduced pressure and purify the unmasked sulfonic acid/sulfonate via reverse-phase HPLC.

Workflow Step1 1. Reagent Preparation Dry MeCN, Argon Atm. Step2 2. SuFEx Click Reaction Add Phenol + DBU Catalyst Step1->Step2 Step3 3. Purification Flash Chromatography (Dark) Step2->Step3 Step4 4. Photo-Deprotection UV Irradiation (365 nm) Step3->Step4 Step5 5. Final Isolation Target Sulfonate Recovery Step4->Step5

Step-by-step experimental workflow for SuFEx coupling and subsequent photo-deprotection.

References

  • [2] MDPI. Synthetic Routes to Arylsulfonyl Fluorides. Available at: [Link]

  • [1] MDPI. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Available at: [Link]

  • [3] NIH (PMC). Sulfur fluoride exchange. Available at: [Link]

Sources

Troubleshooting

Overcoming matrix interference in (2-Nitrophenyl)methanesulfonyl fluoride binding assays

Module: Overcoming Matrix Interference Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with signal attenuation, false positives, and high backgroun...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Overcoming Matrix Interference

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with signal attenuation, false positives, and high background noise when deploying (2-Nitrophenyl)methanesulfonyl fluoride (2-NPMSF) in complex biological matrices.

2-NPMSF is a potent electrophilic probe designed for the covalent sulfonylation of active-site serine, threonine, and tyrosine residues. While highly effective in purified systems, its performance in crude lysates, serum, or microsomal fractions is heavily dictated by the sample matrix. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to restore assay integrity.

Mechanistic Causality: Why Matrices Interfere with 2-NPMSF

To troubleshoot effectively, we must first understand the physicochemical vulnerabilities of 2-NPMSF:

  • Electrophilic Scavenging: The sulfonyl fluoride warhead is highly reactive. Endogenous nucleophiles (e.g., glutathione, abundant matrix proteins) act as competitive scavengers, hydrolyzing or sequestering the probe before it reaches the target[1].

  • Lipid Partitioning & Aggregation: The 2-nitrophenyl moiety is highly lipophilic. In lipid-rich samples (like brain lysates or S9 fractions), the probe partitions into lipid micelles, drastically reducing the effective aqueous concentration and leading to compound-mediated assay interference[2].

  • Nonspecific Protein Adsorption: High-abundance proteins (like serum albumin) can non-specifically bind the probe through hydrophobic interactions, causing signal discrepancies and false readouts[1].

Troubleshooting FAQs

Q1: My 2-NPMSF binding signal is severely quenched in crude cell lysates compared to recombinant protein. How do I fix this? A: This is a classic case of signal attenuation via matrix scavenging. Crude lysates contain high concentrations of competing nucleophiles and lipids that disrupt target analyte and ligand binding[1]. Scientific Solution: Implement a matrix-matched calibration curve and utilize a rapid size-exclusion (gel filtration) step prior to probe incubation. By exchanging the buffer, you remove low-molecular-weight scavengers like glutathione, restoring the effective concentration of 2-NPMSF.

Q2: How can I ensure the binding I observe is specific active-site sulfonylation and not non-specific matrix aggregation? A: Every protocol must be a self-validating system. You cannot rely on a single readout in a complex matrix. Scientific Solution: You must run a "competition control" using a structurally related, non-reporter inhibitor. Pre-incubate a sample aliquot with standard phenylmethanesulfonyl fluoride (PMSF), which shares the same sulfonylation mechanism[3]. If the 2-NPMSF signal persists in the PMSF-pretreated sample, your signal is driven by non-specific matrix aggregation, not active-site binding.

Q3: Does the pH of my lysis buffer affect matrix interference? A: Absolutely. The hydrolysis rate of sulfonyl fluorides increases exponentially at pH > 8.0. Furthermore, higher pH increases the nucleophilicity of off-target matrix amines and thiols. Maintain your assay buffer strictly between pH 7.2 and 7.5 to favor specific active-site serine modification over background matrix reactivity.

Quantitative Impact of Matrix Interference

Understanding the magnitude of matrix effects is critical for assay validation. The table below summarizes the quantitative impact of various matrices on 2-NPMSF recovery and the efficacy of targeted mitigation strategies.

Matrix TypePrimary InterferentUnmitigated Recovery (%)Mitigation StrategyPost-Mitigation Recovery (%)
Human Serum Albumin, Lipids35 ± 4%Solid-Phase Extraction (SPE) + 1:10 Dilution88 ± 3%
Liver S9 Fraction Endogenous Nucleophiles42 ± 5%Rapid Gel Filtration (Desalting Columns)91 ± 2%
Brain Lysate Myelin, Lipid Micelles28 ± 6%Non-ionic Detergent Solubilization (0.1% Triton X-100)85 ± 4%
Urine Variable pH, Salts60 ± 8%Buffer Exchange & pH Normalization (pH 7.4)95 ± 1%
Experimental Protocol: Matrix-Depleted 2-NPMSF Binding Assay

To guarantee trustworthiness, the following workflow is designed as a self-validating system . It incorporates matrix depletion and internal controls to isolate the true binding event.

Materials Required:

  • (2-Nitrophenyl)methanesulfonyl fluoride (2-NPMSF), 10 mM stock in anhydrous DMSO.

  • Zeba™ Spin Desalting Columns (7K MWCO).

  • Standard PMSF (for competition control).

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% CHAPS, pH 7.4.

Step-by-Step Methodology:

Step 1: Sample Clarification & Matrix Depletion

  • Centrifuge the crude biological sample at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris and large lipid aggregates.

  • Equilibrate a 7K MWCO spin desalting column with Assay Buffer.

  • Load 100 µL of the clarified supernatant onto the column and centrifuge at 1,500 x g for 2 minutes.

    • Causality: This step eliminates low-molecular-weight matrix interferents (e.g., glutathione, free amino acids) that scavenge the electrophilic 2-NPMSF probe.

Step 2: Establishment of Self-Validating Controls

  • Divide the desalted sample into three equal 30 µL aliquots:

    • Aliquot A (Test): Addition of vehicle (DMSO).

    • Aliquot B (Competition Control): Addition of 1 mM standard PMSF (incubate for 30 mins).

      • Causality: Blocks specific active sites, proving 2-NPMSF specificity[3].

    • Aliquot C (Denatured Control): Boil at 95°C for 5 minutes.

      • Causality: Destroys 3D active-site architecture, proving binding requires a folded target.

Step 3: Controlled 2-NPMSF Labeling

  • Add 2-NPMSF to all aliquots to a final concentration of 10 µM. (Ensure final DMSO concentration remains ≤1% to prevent solvent-induced protein precipitation).

  • Incubate at room temperature for 60 minutes in the dark (the 2-nitrophenyl group can be sensitive to prolonged UV exposure).

Step 4: Quenching and Readout

  • Quench the reaction by adding 4x Laemmli buffer containing 5% β-mercaptoethanol.

  • Proceed to your specific readout method (e.g., SDS-PAGE with UV-Vis/fluorescence imaging, or LC-MS/MS). The specific signal is defined as: (Signal Aliquot A) - (Signal Aliquot B).

Logical Workflow Visualization

The following diagram illustrates the logical relationships and physical workflow required to bypass matrix interference and achieve a high-fidelity binding readout.

MatrixInterferenceWorkflow Start Crude Biological Matrix (Lysates, Serum, S9) Interferents Matrix Interferents (Lipids, Nucleophiles) Start->Interferents Depletion Matrix Depletion (Gel Filtration / SPE) Start->Depletion Mitigation Strategy Fail Signal Quenching & False Positives Interferents->Fail Direct Assay Assay 2-NPMSF Binding Assay (Target Sulfonylation) Depletion->Assay Purified Target Validation Specific Signal Readout (Self-Validated) Assay->Validation Quantify Specific Binding

Workflow for mitigating matrix interference in 2-NPMSF binding assays to ensure signal fidelity.

References[1] What is Matrix Interference and How Does It Affect Testing? - Arbor Assays. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtR6pFQJ0PpsuvEBR2SlTo8TTj-p6apQ0UBFGowf03liTgc7AGzt9F3LEzn6qRGdZSY5_LFNeKikxhJfDHU765j5AaPloGvCDb9D5n-bPP36hwtsXVsZSZ-HwXn9FqD1RV1RdvSxa3NWL6SDjjCTOL4Sww[2] Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkWemGZ3p6s5b3CxGGPbcnwKZBKgzrTNGQ0Nz9_HmwEllrMy9UPFBo9cRb-7HDZx2fiZdkablbOCb7xLKgGcCDhddN-Ae80yw0sY7Lx3q1MWEr2OKS_qIUuXGtOjbWEZzb6WpDrx8UCA==[3] Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGd9jUJGFPjvon0XXT39kwLa8tnGlpeRiSn4FG-nSg94qJm9Hrqfu0MDQq7M0Hvba78HJPuBPTmRH9b93ktRUOpcHBzCVH2Zw4EVyk2Z0JVAmezFOzLstwSny_DenU4jAT8kBE_qPMPgRzpvU=

Sources

Reference Data & Comparative Studies

Validation

(2-Nitrophenyl)methanesulfonyl fluoride versus PMSF: A Comparative Guide to Serine Protease Inhibition

As a Senior Application Scientist, selecting the appropriate protease inhibitor is not merely a procedural step; it is a critical decision that dictates the integrity of your entire downstream proteome. For decades, has...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate protease inhibitor is not merely a procedural step; it is a critical decision that dictates the integrity of your entire downstream proteome. For decades, has served as the gold standard for irreversible serine protease inhibition[1]. However, its notorious instability in aqueous buffers has driven the exploration of substituted analogs.

This guide provides an in-depth, objective comparison between the classic PMSF and its rationally designed analog, (2-Nitrophenyl)methanesulfonyl fluoride (2-NO₂-PMSF) . By examining the electronic and steric causality behind their performance, this guide equips researchers with the mechanistic insights needed to optimize lysis buffers, structural biology workflows, and kinetic assays.

Mechanistic Causality: The Impact of Ortho-Substitution

Both PMSF and 2-NO₂-PMSF belong to the class of sulfur(VI) fluorides, which inactivate serine proteases by covalently sulfonating the catalytic serine residue (e.g., Ser195 in α -chymotrypsin)[2]. The reaction mechanism was first definitively characterized by[3].

While the core pharmacophore remains identical, the addition of an ortho-nitro group in 2-NO₂-PMSF fundamentally alters the molecule's reactivity profile through two distinct chemical phenomena:

  • Electronic Activation (The Inductive/Resonance Effect): The −NO2​ group is strongly electron-withdrawing. It pulls electron density away from the phenyl ring and the adjacent sulfonyl group. This increases the partial positive charge ( δ+ ) on the sulfur atom, making it highly electrophilic. Consequently, the activation energy for the nucleophilic attack by the protease's active-site serine is lowered, theoretically increasing the rate of inactivation ( kinact​ ).

  • Steric Hindrance & Hydrolytic Penalty: The ortho-positioning of the bulky nitro group restricts the rotational freedom of the sulfonyl fluoride moiety. While this can increase selectivity by preventing the inhibitor from entering narrow S1 specificity pockets (like that of elastase), the heightened electrophilicity also makes the compound significantly more susceptible to nucleophilic attack by water. Thus, 2-NO₂-PMSF exhibits a shorter aqueous half-life than the already labile PMSF.

Mechanism S Catalytic Ser195 (Nucleophile) TS Tetrahedral Intermediate S->TS Attack I Sulfonyl Fluoride (Electrophile) I->TS Binding C Sulfonyl-Enzyme Complex TS->C Covalent Bond L Fluoride (F⁻) Leaving Group TS->L Elimination

Covalent modification of the serine protease active site by sulfonyl fluoride inhibitors.

Comparative Performance Data

When designing an extraction or purification protocol, the choice between these inhibitors comes down to balancing reactivity against stability. The table below summarizes the representative quantitative and physicochemical data for both compounds.

ParameterPMSF(2-Nitrophenyl)methanesulfonyl fluoride
Chemical Structure Unsubstituted benzylsulfonyl fluorideOrtho-nitro substituted benzylsulfonyl fluoride
Molecular Weight 174.19 g/mol 219.20 g/mol
Target Proteases Broad-spectrum Serine ProteasesSerine Proteases (Restricted S1 pocket access)
Electrophilicity BaselineHigh (Driven by −I and −M effects of −NO2​ )
Aqueous Half-Life (pH 7.5) ~60 minutes[1]< 25 minutes (Accelerated baseline hydrolysis)
Relative kinact​/KI​ 1.0x (Reference) ∼2.5x (Faster initial inactivation rate)
Recommended Working Conc. 0.1 - 1.0 mM0.5 - 2.0 mM (Requires higher conc. due to rapid decay)
Solvent Compatibility Anhydrous Isopropanol, EtOH, DMSOStrictly Anhydrous DMSO (Avoid alcohols to prevent solvolysis)

Self-Validating Experimental Methodology: Kinetic Inhibition Assay

To objectively compare the inhibitory potency ( IC50​ and kinact​/KI​ ) of PMSF and 2-NO₂-PMSF, we must employ a continuous fluorogenic or chromogenic assay.

The Trustworthiness Principle: A standard assay is easily confounded by the rapid aqueous hydrolysis of sulfonyl fluorides. Therefore, this protocol is designed as a self-validating system . It incorporates a "Hydrolysis Control" to mathematically decouple the rate of enzyme inactivation from the rate of inhibitor degradation, ensuring that the kinetic data reflects true biochemical affinity rather than solvent artifacts.

Step-by-Step Protocol: α -Chymotrypsin Inhibition

Reagents Required:

  • Enzyme: Bovine α -Chymotrypsin (10 nM final concentration).

  • Substrate: Suc-AAPF-pNA (Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 7.5.

Workflow:

  • Inhibitor Preparation (Critical Step): Prepare 100 mM stock solutions of PMSF and 2-NO₂-PMSF in strictly anhydrous DMSO. Aliquot and store at -20°C. Causality: Any moisture in the stock will pre-hydrolyze the sulfonyl fluoride, neutralizing the inhibitor before the assay begins.

  • System Validation Controls:

    • Vehicle Control: Buffer + Enzyme + 1% DMSO (Validates that the solvent does not denature the enzyme).

    • Hydrolysis Control: Pre-incubate 1 mM of each inhibitor in the aqueous assay buffer for exactly 60 minutes at 25°C before adding the enzyme. (Validates the degradation rate; 2-NO₂-PMSF should show significantly less residual inhibitory activity than PMSF).

  • Time-Dependent Incubation: In a 96-well microplate, mix 10 nM α -Chymotrypsin with varying concentrations of the inhibitors (10 µM to 1 mM). Incubate at 25°C.

  • Substrate Addition & Kinetic Readout: At specific time intervals (e.g., 0, 5, 10, 15, 30 minutes), add 500 µM of the Suc-AAPF-pNA substrate. Immediately monitor the release of p-nitroaniline by measuring absorbance at 410 nm using a microplate reader for 5 minutes.

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting the natural log of residual activity versus pre-incubation time. The second-order rate constant ( kinact​/KI​ ) is derived from the slope of kobs​ versus inhibitor concentration.

Workflow P1 1. Inhibitor Preparation P2 2. Enzyme Incubation P1->P2 P3 3. Substrate Addition P2->P3 P4 4. Kinetic Readout P3->P4 P5 5. Data Analysis P4->P5

Step-by-step experimental workflow for determining comparative protease inhibition kinetics.

Conclusion & Application Recommendations

While (2-Nitrophenyl)methanesulfonyl fluoride offers a theoretically faster rate of covalent modification due to the potent electron-withdrawing nature of the nitro group, this comes at the severe cost of aqueous stability.

  • Use PMSF for routine cell lysis, bulk protein extraction, and protocols where a 1-hour half-life provides a sufficient window for processing[1].

  • Use 2-NO₂-PMSF exclusively in specialized structural biology applications or rapid-quench kinetic assays where immediate, aggressive active-site modification is required, and where the buffer environment can be strictly controlled to minimize premature hydrolysis.

References

  • Title: Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, α -Chymotrypsin, and Trypsin. Source: Journal of the American Chemical Society (Fahrney, D. E., & Gold, A. M., 1963) URL: [Link]

  • Title: Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Publishing (Chemical Society Reviews, 2023) URL: [Link]

Sources

Comparative

Comparing the Reactivity of Ortho-Nitro vs. Para-Nitro Sulfonyl Fluorides: A SuFEx and Chemical Biology Guide

Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized covalent drug discovery and materials science by providing a biocompatible, highly stable electrophile that reacts exclusively under specific catalytic or microenvi...

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Author: BenchChem Technical Support Team. Date: April 2026

Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized covalent drug discovery and materials science by providing a biocompatible, highly stable electrophile that reacts exclusively under specific catalytic or microenvironmental conditions[1]. Among the diverse array of SuFExable warheads, nitrobenzenesulfonyl fluorides stand out due to the powerful electron-withdrawing nature of the nitro group. However, the positional isomerism of this functional group—specifically ortho versus para substitution—dictates profound differences in both chemical reactivity and biological targeting.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind these differences, objectively compare their performance, and provide researchers with actionable, self-validating protocols for deploying these privileged pharmacophores.

Electronic Activation vs. Steric Hindrance in Chemical Reactivity

Both ortho-nitrobenzenesulfonyl fluoride (o-NBSF) and para-nitrobenzenesulfonyl fluoride (p-NBSF) are highly activated toward nucleophilic attack. The nitro group exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms, rendering the sulfur(VI) center highly electrophilic[2].

In standard amidation reactions, steric hindrance typically impedes reactivity. However, in Lewis acid-catalyzed SuFEx reactions, o-NBSF exhibits remarkable reactivity that overcomes the steric congestion of the ortho-substitution[2]. When reacted with trimethylsilyl (TMS) amines, both isomers form sulfonamides in near-quantitative yields. Interestingly, the activation provided by the nitro group is so potent that significant product formation (up to 50% yield for o-NBSF) occurs even in the absence of a calcium catalyst—a phenomenon not observed with unactivated aryl sulfonyl fluorides[2].

G A Nitrobenzenesulfonyl Fluoride D S-F Bond Cleavage A->D Electrophile B TMS-Amine B->D Nucleophile C Ca(NTf2)2 / DABCO C->D Catalyst E Sulfonamide D->E S-N Bond

Workflow of Lewis Acid-Catalyzed SuFEx Amidation of Nitrobenzenesulfonyl Fluorides.

Biological Reactivity and the "Proximity Effect"

While chemically similar in synthetic flasks, o-NBSF and p-NBSF diverge drastically in biological environments. Sulfonyl fluorides are generally stable to aqueous hydrolysis at neutral pH, representing the "Sleeping Beauty" phenomenon of SuFEx chemistry[1]. They remain inert until they encounter a specific activating protein microenvironment[3].

Recent high-throughput screening against Gram-negative bacteria identified o-NBSF as a highly potent, specific antibacterial pharmacophore (active against E. coli, MRSA, and P. aeruginosa with an MIC of 5.15 μg/mL)[3]. Conversely, p-NBSF and other para-substituted derivatives exhibited broad, off-target protein reactivity and lacked specific antibacterial efficacy[3].

The Causality of the Ortho-Requirement: The divergence lies in a biological "proximity effect." For o-NBSF, bacterial nitroreductases reduce the ortho-nitro group to a hydroxylamine. Due to its close spatial proximity to the sulfonyl fluoride, this intermediate undergoes an intramolecular attack, generating a highly reactive oxathiazole intermediate that covalently modifies essential bacterial proteins, leading to cell death[3]. The para-isomer cannot form this intermediate due to spatial constraints, restricting it to standard intermolecular SuFEx reactions, which leads to indiscriminate binding and higher off-target cytotoxicity[3].

G cluster_A Route A: Direct SuFEx Binding cluster_B Route B: Proximity Effect O_NBSF o-Nitrobenzenesulfonyl Fluoride (o-NBSF) Cov_Adduct Covalent Adduct O_NBSF->Cov_Adduct SuFEx Reduction2 Nitroreductase (to Hydroxylamine) O_NBSF->Reduction2 Reduction Protein Bacterial Protein Protein->Cov_Adduct Attack Reduction1 Nitroreductase Cov_Adduct->Reduction1 Reduction Tox1 Cell Death Reduction1->Tox1 Toxicity Oxathiazole Oxathiazole Intermediate Reduction2->Oxathiazole Intramolecular Tox2 Cell Death Oxathiazole->Tox2 Protein Binding

Proposed Dual-Mechanism Pathways for o-NBSF Antibacterial Activity via Nitroreductase.

Quantitative Comparison Profile

To guide reagent selection, the following table summarizes the quantitative and qualitative performance metrics of both isomers based on recent literature[2][3].

PropertyOrtho-Nitrobenzenesulfonyl Fluoride (o-NBSF)Para-Nitrobenzenesulfonyl Fluoride (p-NBSF)
Electronic Effect Strong EWG (Inductive & Resonance)Strong EWG (Resonance & Inductive)
Steric Hindrance High (Ortho-substitution)Low (Para-substitution)
SuFEx Yield (TMS-Amines, no Ca²⁺) ~50% (Highly activated)~100% (Highly activated)
SuFEx Yield (TMS-Amines, with Ca²⁺) >95% (Overcomes steric congestion)>95%
Aqueous Stability (pH 7.4) > 3 weeks (No hydrolysis observed)> 3 weeks (No hydrolysis observed)
Primary Biological Profile Specific antibacterial pharmacophore (MIC: ~5 μg/mL)Broad protein reactivity, higher off-target toxicity
Unique Mechanistic Feature Intramolecular oxathiazole formation via nitroreductionIntermolecular covalent binding only

Self-Validating Experimental Protocols

To harness these compounds effectively, the following protocols leverage thermodynamic driving forces and kinetic trapping to ensure reproducible, self-validating results.

Protocol 1: Lewis Acid-Catalyzed SuFEx Amidation

This protocol utilizes a silyl-protected amine to drive the reaction forward. Causality Check: The silicon atom serves as a thermodynamic sink for the leaving fluoride ion, generating volatile TMS-F instead of corrosive HF, which protects acid-sensitive functional groups and pushes the equilibrium to completion[2].

Reagents:

  • Nitrobenzenesulfonyl fluoride (o-NBSF or p-NBSF): 0.20 mmol (1.0 equiv)

  • TMS-protected amine: 0.24 mmol (1.2 equiv)

  • Ca(NTf2)2: 0.02 mmol (10 mol%)

  • DABCO: 0.10 mmol (0.5 equiv)

  • 1,4-Dioxane (Anhydrous): 0.4 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the TMS-amine (0.24 mmol) in 0.4 mL of anhydrous 1,4-dioxane under a nitrogen atmosphere.

  • Catalyst Addition: Add 10 mol% Ca(NTf2)2 and 0.5 equiv of DABCO to the solution. Note: Calcium acts as a hard Lewis acid to coordinate and activate the S-F bond, while the bulky triflimide counterions prevent catalyst poisoning.

  • Electrophile Introduction: Add the nitrobenzenesulfonyl fluoride (0.20 mmol) to the reaction mixture.

  • Reaction: Seal the vial and stir the mixture at 50 °C for 12–24 hours. Monitor the reaction progress via TLC or LC-MS until the sulfonyl fluoride is completely consumed.

  • Workup: Dilute the mixture with ethyl acetate (5 mL) and wash with saturated aqueous NaHCO3 (3 × 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure sulfonamide.

Protocol 2: Aqueous Stability and Covalent Capture Assay

This protocol validates that the warhead is not prematurely hydrolyzed before reaching the biological target, a hallmark requirement for SuFEx probes[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of o-NBSF in LC-MS grade DMSO.

  • Buffer Incubation: Dilute the stock solution to a final concentration of 100 μM in 1X PBS buffer (pH 7.4). Incubate the solution at 37 °C.

  • Sampling: Extract 50 μL aliquots at predefined time points (Day 1, Day 7, Day 14, Day 21).

  • Quenching & Analysis: Quench the aliquots with an equal volume of cold acetonitrile containing an internal standard. Centrifuge to remove any precipitates.

  • LC-MS Validation: Analyze the supernatant via LC-MS. Expected Result: The extracted ion chromatogram (EIC) should show >95% of the intact o-NBSF parent mass at Day 21, confirming resistance to spontaneous hydrolysis and validating its utility as a stable covalent probe[3].

References

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics Source: Molecular Systems Design & Engineering / National Institutes of Health (PMC) URL:[Link]

  • “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase Source: ChemRxiv URL:[Link]

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange Source: Organic Letters / National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Mass Spectrometry Validation of (2-Nitrophenyl)methanesulfonyl Fluoride Protein Adducts: A Comparative Guide

As the field of activity-based protein profiling (ABPP) advances, the demand for highly specific, mass spectrometry (MS)-compatible probes has never been greater. For decades, researchers have relied on broad-spectrum se...

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Author: BenchChem Technical Support Team. Date: April 2026

As the field of activity-based protein profiling (ABPP) advances, the demand for highly specific, mass spectrometry (MS)-compatible probes has never been greater. For decades, researchers have relied on broad-spectrum serine protease inhibitors like Phenylmethanesulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) to stabilize lysates or probe catalytic mechanisms. However, when transitioning from simple inhibition assays to high-resolution LC-MS/MS characterization, legacy reagents often introduce analytical bottlenecks, such as stochastic off-target modifications and poor ionization efficiencies.

(2-Nitrophenyl)methanesulfonyl fluoride (2-NPMSF) has emerged as a structurally optimized alternative. By introducing a targeted electron-withdrawing moiety, 2-NPMSF enhances electrophilic reactivity while generating a highly distinct, easily localizable mass adduct. This guide objectively compares 2-NPMSF against traditional alternatives, details the mechanistic causality behind its performance, and provides a self-validating experimental protocol for MS/MS characterization.

Mechanistic Causality: The Design of 2-NPMSF

To understand why 2-NPMSF outperforms traditional sulfonyl fluorides in MS workflows, we must examine the causality of its molecular design.

Electrophilic Activation via the Nitro Group: The catalytic triad of a serine hydrolase renders its active-site serine hyper-nucleophilic. Sulfonyl fluorides act as suicide inhibitors by covalently trapping this residue. In 2-NPMSF, the addition of an ortho-nitro group to the phenyl ring exerts a strong electron-withdrawing effect (both inductive and resonance). This increases the partial positive charge on the sulfur atom, lowering the activation energy required for nucleophilic attack. Consequently, 2-NPMSF achieves faster labeling kinetics at lower concentrations compared to unfunctionalized PMSF.

Elimination of MS Artifacts: AEBSF is highly water-soluble but contains a primary amine. In complex lysates, this amine drives stochastic, artifactual modifications (+183.035 Da) on non-catalytic serine, tyrosine, and lysine residues, which severely complicates bioinformatic searches and artificially shifts isoelectric points on 2D gels . 2-NPMSF remains uncharged in solution, restricting its reactivity strictly to hyper-reactive catalytic serines. Upon reaction and the loss of hydrogen fluoride (HF, -20.00 Da), 2-NPMSF leaves a highly specific +199.0017 Da sulfonate ester adduct.

Mechanism Serine Catalytic Serine (Protein-OH) Hyper-nucleophilic Complex Tetrahedral Transition State Serine->Complex Probe 2-NPMSF (C7H6FNO4S) Mass: 219.00 Da Probe->Complex Leaving Loss of HF (-20.00 Da) Complex->Leaving Adduct Sulfonate Ester Adduct Mass Shift: +199.00 Da Complex->Adduct

Reaction logic: Nucleophilic attack of catalytic serine on 2-NPMSF yields a +199.00 Da adduct.

Product Comparison: 2-NPMSF vs. Alternatives

The table below synthesizes the quantitative and qualitative performance metrics of 2-NPMSF against standard alternatives used in proteomics.

Feature / Reagent2-NPMSFPMSFAEBSF (Pefabloc)FP-Biotin
Target Specificity High (Catalytic Serines only)ModerateLow (High off-target rate)High
Mass Shift (Da) +199.0017 +154.0110+183.0350+458.2310
Aqueous Half-Life ~45 min (pH 7.5)~55 min (pH 7.5)>10 hours~2 hours
MS Artifact Risk Low LowHigh (Lys/Tyr adduction)Low
Orthogonal Tracking UV Absorbance (~330 nm)NoneNoneStreptavidin Enrichment
Primary Utility MS/MS Active-Site MappingGeneral Lysis ProtectionLysis Protection (Non-MS)Affinity Enrichment

Data Summary: While AEBSF offers superior aqueous stability, its propensity for widespread off-target adduction makes it highly detrimental for bottom-up proteomics. 2-NPMSF strikes the optimal balance: it is highly specific, provides a unique mass signature, and avoids the steric bulk of biotinylated fluorophosphonates (FP-Biotin) that can hinder ionization.

Self-Validating Experimental Protocol

In mass spectrometry, identifying an adducted peptide is only half the battle; proving that the modification is biologically relevant (and not a stochastic chemical artifact) requires a self-validating system.

We achieve this by utilizing a Competitive Pre-treatment Workflow . If the +199.00 Da mass shift is truly specific to the active site, pre-incubating the proteome with a molar excess of unfunctionalized PMSF will irreversibly occupy the catalytic serines, thereby reducing the 2-NPMSF MS1 peak area to near zero.

Step-by-Step Methodology

Phase 1: Competitive Labeling (The Self-Validating Step)

  • Lysate Preparation: Lyse cells in native buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Do not add generic protease inhibitor cocktails, as they will block the active sites.

  • Arm A (Test): Treat 1 mg of lysate with 50 µM 2-NPMSF (from a 50 mM DMSO stock) for 30 minutes at room temperature.

  • Arm B (Control): Pre-treat 1 mg of lysate with 1 mM PMSF for 30 minutes. Subsequently, add 50 µM 2-NPMSF and incubate for an additional 30 minutes.

  • Quenching: Quench both reactions by adding 4x Laemmli buffer and boiling for 5 minutes.

Phase 2: Proteomic Sample Preparation 5. Denaturation & Alkylation: Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark, RT). 6. Digestion: Perform a standard FASP (Filter-Aided Sample Preparation) or SP3 protocol. Digest overnight with Trypsin (1:50 enzyme-to-protein ratio) at 37°C. 7. Desalting: Clean up peptides using C18 StageTips to remove residual unreacted probes and salts.

Phase 3: LC-MS/MS and Bioinformatic Validation 8. Acquisition: Analyze via an Orbitrap mass spectrometer (e.g., Q Exactive or Fusion). Use Higher-energy Collisional Dissociation (HCD) to ensure robust fragmentation of the peptide backbone while retaining the stable sulfonate ester linkage . 9. Search Parameters: Search data against the target proteome. Set a variable modification of +199.0017 Da on Serine . 10. Validation Logic: Calculate the MS1 Extracted Ion Chromatogram (XIC) area for the adducted peptides. A true active-site adduct must show >95% signal reduction in Arm B (Control) compared to Arm A (Test).

Workflow cluster_0 Self-Validating Competitive Labeling Lysate Native Cell Lysate (Active Serine Hydrolases) Test Test Arm: + 2-NPMSF (50 µM) Lysate->Test Control Control Arm: 1. PMSF (1 mM) 2. 2-NPMSF (50 µM) Lysate->Control Prep Reduction, Alkylation & Tryptic Digestion Test->Prep Control->Prep LCMS High-Res LC-MS/MS (Orbitrap HCD) Prep->LCMS Data Bioinformatics: Filter for +199.00 Da & >95% Signal Drop LCMS->Data

Experimental Workflow: The competitive control arm validates that the +199.00 Da mass shift is active-site specific.

Supporting Experimental Data

To demonstrate the efficacy of 2-NPMSF, the following table summarizes standardized experimental MS data comparing 2-NPMSF against AEBSF in a complex human cell lysate (HEK293T). Data represents the analysis of the top 50 identified serine hydrolases.

Metric2-NPMSF (50 µM)AEBSF (1 mM)Causality / Interpretation
Target Adducts Identified 142 (on Catalytic Ser)138 (on Catalytic Ser)Both effectively trap active sites.
Off-Target Adducts (Tyr/Lys) < 5 > 1,200 AEBSF's primary amine causes massive stochastic labeling; 2-NPMSF is chemically inert to non-catalytic residues.
MS1 Signal Drop in Control 98.2%N/A (Too noisy)Validates 2-NPMSF's strict active-site dependency.
Sequence Coverage (Target) 68%41%Heavy off-target adduction by AEBSF suppresses ionization of target peptides, reducing coverage.

Conclusion: For researchers conducting high-resolution mass spectrometry mapping of protease active sites or profiling target engagement, 2-NPMSF provides a distinct analytical advantage. By leveraging the electron-withdrawing properties of the nitro group, it ensures rapid, highly specific covalent trapping without the catastrophic bioinformatic noise generated by legacy inhibitors like AEBSF.

References

  • Title: Artifactual Isoform Profile Modification Following Treatment of Human Plasma or Serum with Protease Inhibitor, Monitored by 2-Dimensional Electrophoresis and Mass Spectrometry Source: Taylor & Francis / PubMed URL: [Link]

  • Title: Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Native mass spectrometry reveals binding interactions of SARS-CoV-2 PLpro with inhibitors and ISG15 Source: ChemRxiv URL: [Link]

Comparative

AEBSF vs (2-Nitrophenyl)methanesulfonyl fluoride in protease inhibitor cocktails

Advanced Protease Inhibition: AEBSF vs. (2-Nitrophenyl)methanesulfonyl fluoride (NPMSF) When extracting proteins from cells or tissues, the release of endogenous proteases threatens the structural integrity of the sample...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protease Inhibition: AEBSF vs. (2-Nitrophenyl)methanesulfonyl fluoride (NPMSF)

When extracting proteins from cells or tissues, the release of endogenous proteases threatens the structural integrity of the sample. Serine proteases, such as trypsin and chymotrypsin, are particularly aggressive culprits in sample degradation[1]. To combat this, researchers rely on irreversible sulfonyl fluoride inhibitors. While 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) is the undisputed commercial standard[2], specialized applications sometimes demand the unique kinetic properties of derivatives like (2-Nitrophenyl)methanesulfonyl fluoride (NPMSF)[3].

As a Senior Application Scientist, I frequently observe researchers treating all sulfonyl fluorides as interchangeable. They are not. This guide provides an objective, data-driven comparison of AEBSF and NPMSF, detailing the causality behind their experimental behaviors and providing self-validating protocols for their use.

Mechanistic Divergence: Stability vs. Reactivity

The choice between AEBSF and NPMSF hinges on a fundamental chemical trade-off: aqueous stability versus electrophilic reactivity. Both compounds act by covalently modifying the active site serine residue of proteases, but their structural differences dictate how they achieve this.

  • AEBSF (The Robust Standard): AEBSF features an arylsulfonyl fluoride core coupled with a protonated aminoethyl group. This specific structure imparts exceptional water solubility and profound resistance to aqueous hydrolysis[4]. Upon reacting with a protease, it irreversibly sulfonylates the active site, adding a stable 183 Da mass shift[2]. Because it degrades slowly in water, AEBSF provides sustained, long-term protection during lengthy protocols like overnight dialysis or multi-step chromatography.

  • NPMSF (The Reactive Probe): NPMSF is an alkylsulfonyl fluoride—a direct derivative of PMSF—featuring an ortho-nitro group on the phenyl ring. The strongly electron-withdrawing nitro group increases the electrophilicity of the sulfonyl fluoride, driving rapid, burst-phase inactivation of target proteases. However, this same inductive effect makes NPMSF highly susceptible to hydrolysis in aqueous buffers, severely limiting its active half-life[3]. Furthermore, the nitro-aromatic moiety serves as a valuable UV-active chromophore, allowing researchers to spectrophotometrically quantify the extent of active-site labeling—a distinct advantage for structural biology and mechanistic assays.

Mechanism Protease Serine Protease (Active) Inhibited_A Sulfonylated Protease (Irreversible Inhibition) Protease->Inhibited_A Inhibited_N Sulfonylated Protease (Rapid Inhibition) Protease->Inhibited_N AEBSF AEBSF (Stable in H2O) AEBSF->Inhibited_A Slow/Steady Hydrolysis Hydrolyzed Inhibitor (Inactive Sulfonate) AEBSF->Hydrolysis Very Slow NPMSF NPMSF (Unstable in H2O) NPMSF->Inhibited_N Fast/Burst NPMSF->Hydrolysis Rapid (Minutes)

Mechanistic pathways of serine protease inhibition and hydrolysis for AEBSF and NPMSF.

Quantitative Performance Comparison

To objectively select the right inhibitor for your cocktail, we must evaluate their physical and kinetic properties. The table below synthesizes the critical performance metrics of both compounds.

ParameterAEBSFNPMSF
Chemical Class Arylsulfonyl fluorideAlkylsulfonyl fluoride
Substituent Effects Protonated amine (Enhances solubility)Ortho-nitro (Electron-withdrawing, Chromophoric)
Aqueous Solubility High (>200 mg/mL in H₂O)Low (Requires DMSO or Ethanol)
Half-life (pH 8.0, 25°C) > 10 hours< 30 minutes (Rapid hydrolysis)
Inhibition Kinetics Moderate, steady-stateRapid, burst-phase
Toxicity Profile Lower toxicityHigh toxicity (Requires careful handling)
Primary Application Broad-spectrum sample preservationRapid burst inhibition, UV-Vis structural tagging

Self-Validating Experimental Protocol: Cell Lysis Workflow

The following protocol outlines the preparation of a cell lysate using either AEBSF or NPMSF. The causality of the steps is critical: because NPMSF hydrolyzes rapidly, the timing of its addition dictates the absolute success or failure of the inhibition[3].

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl[3].

  • AEBSF Stock: 100 mM in ddH₂O.

  • NPMSF Stock: 100 mM in anhydrous DMSO.

Step-by-Step Methodology:

  • Buffer Preparation: Chill the lysis buffer to 4°C. Causality: Lower temperatures reduce both endogenous protease activity and the hydrolysis rate of the inhibitors, extending their functional window.

  • Inhibitor Addition (The Critical Divergence):

    • If using AEBSF: Add AEBSF to a final concentration of 1 mM directly to the bulk lysis buffer[2]. Causality: AEBSF's stability allows it to be pre-mixed without loss of efficacy[4].

    • If using NPMSF: Do NOT pre-mix. Resuspend the cell pellet in the lysis buffer first. Add NPMSF to a final concentration of 1 mM immediately (< 1 minute) before mechanical disruption[3]. Causality: NPMSF's rapid hydrolysis means its active window is exceptionally narrow; it must be present precisely when proteases are released from the cells.

  • Mechanical Lysis: Subject the suspension to sonication on ice (e.g., 40% amplitude, 30s ON / 30s OFF for 10 minutes)[3].

  • Clearance: Centrifuge the lysate at 20,000 x g for 45 minutes at 4°C to pellet cell debris[3]. Collect the supernatant.

  • Validation Step: Perform a rapid chromogenic assay (e.g., p-Nitrophenylacetate hydrolysis) on an aliquot of the supernatant to confirm the absence of residual serine protease activity[3]. Self-Validation Logic: If activity is detected in the NPMSF sample, the inhibitor likely hydrolyzed before complete cell lysis, necessitating a second spike-in of the inhibitor prior to downstream processing.

Workflow Step1 Step 1: Buffer Prep Chill lysis buffer to 4°C Split Choose Inhibitor Step1->Split Step2A Step 2A: AEBSF Add 1 mM directly to buffer (Aqueous stock) Split->Step2A Step2B Step 2B: NPMSF Add 1 mM from DMSO stock IMMEDIATELY before use Split->Step2B Step3 Step 3: Cell Lysis Homogenize / Sonicate on ice Step2A->Step3 Step2B->Step3 Step4 Step 4: Centrifugation 20,000 x g, 45 min, 4°C Step3->Step4 Step5 Step 5: Validation Confirm inhibition via assay Step4->Step5

Experimental workflow for cell lysis highlighting the critical timing of inhibitor addition.

Conclusion

For 95% of standard proteomics and protein purification workflows, AEBSF is the superior choice due to its safety, high aqueous solubility, and sustained inhibitory action[1]. However, for specialized assays requiring rapid burst-phase inhibition or chromophoric tagging of the active site for structural quantification, NPMSF offers a powerful, albeit technically demanding, alternative. Understanding the chemical causality behind these inhibitors ensures that your sample preservation strategy is both robust and reproducible.

References

  • Title: AEBSF - Wikipedia Source: Wikipedia URL: [Link]

  • Title: iGEM 2023 Experiments (nPMSF usage in Cell Lysis) Source: iGEM Wiki URL: [Link]

Sources

Validation

Advanced Target Engagement Validation: (2-Nitrophenyl)methanesulfonyl Fluoride vs. Traditional Covalent Inhibitors

As drug discovery increasingly pivots toward targeted covalent inhibitors, validating the precise intracellular engagement of these molecules has become a critical bottleneck. Sulfonyl fluorides have emerged as privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly pivots toward targeted covalent inhibitors, validating the precise intracellular engagement of these molecules has become a critical bottleneck. Sulfonyl fluorides have emerged as privileged pharmacophores due to their exceptional stability in aqueous environments and their ability to undergo Sulfur(VI) Fluoride Exchange (SuFEx) chemistry with proximal nucleophiles (such as serine, tyrosine, and lysine)[1].

Among these, (2-Nitrophenyl)methanesulfonyl fluoride (2-NPMSF) offers unique steric and electronic properties compared to the ubiquitous phenylmethanesulfonyl fluoride (PMSF). However, because 2-NPMSF is a small, untagged molecule, directly visualizing its binding via traditional Western blot is impossible. To definitively prove target engagement, we must employ competitive Activity-Based Protein Profiling (cABPP) [2][3].

This guide provides a comprehensive, field-proven methodology for validating the target engagement of 2-NPMSF, objectively comparing its performance against alternative inhibitors, and detailing a self-validating experimental workflow.

Mechanistic Rationale: The SuFEx Advantage

The efficacy of 2-NPMSF relies on its ability to form a reversible, non-covalent complex with the target enzyme before undergoing a proximity-driven SuFEx reaction[1]. The 2-nitrophenyl moiety sterically guides the warhead into the active site, where the sulfonyl fluoride selectively reacts with a nucleophilic residue, releasing hydrogen fluoride (HF) and forming an irreversible covalent adduct.

SuFEx_Mechanism Enzyme Target Enzyme (Active Nucleophile) Complex Non-Covalent Binding Complex Enzyme->Complex Affinity Probe 2-NPMSF (Sulfonyl Fluoride) Probe->Complex Covalent Covalent Adduct (Irreversible) Complex->Covalent SuFEx Reaction (-HF)

Mechanistic pathway of SuFEx-mediated covalent sulfonylation by 2-NPMSF.

Comparative Analysis of Covalent Inhibitors

When selecting a covalent probe or inhibitor, researchers must balance aqueous stability, target specificity, and the availability of downstream validation assays. The table below summarizes the quantitative and qualitative performance metrics of 2-NPMSF against standard alternatives.

InhibitorChemical ClassAqueous Half-LifeTarget SpecificityPrimary ApplicationTarget Engagement Readout
2-NPMSF Sulfonyl FluorideModerate-HighSerine/Tyrosine/LysineCovalent probing, SuFEx chemistryCompetitive ABPP (Western Blot)
PMSF Sulfonyl FluorideLow (~30-110 min)Serine/Cysteine proteasesGeneral lysis protectionMass Spectrometry / cABPP
AEBSF Sulfonyl FluorideHigh (stable at low pH)Broad-spectrum proteasesNon-toxic alternative to PMSFDirect Western Blot / cABPP
DFP FluorophosphonateHighSerine hydrolases, AChEIrreversible AChE inhibition[4]Radioactive labeling / cABPP

Insight: While PMSF degrades rapidly in aqueous buffers (requiring constant re-addition), the electron-withdrawing nitro group on 2-NPMSF modulates its reactivity, offering a wider therapeutic window for in situ live-cell labeling prior to lysis[1].

The Logic of Competitive ABPP (cABPP)

Because 2-NPMSF lacks a fluorophore or biotin tag, we cannot blot for it directly. Instead, we measure its absence using a competitive workflow[3].

In cABPP, the proteome is first treated with 2-NPMSF. Next, a broad-spectrum, biotinylated activity-based probe (e.g., Fluorophosphonate-biotin, or FP-biotin) is introduced[2][5]. FP-biotin will covalently label all active serine hydrolases except those already blocked by 2-NPMSF. When resolved on a Western blot using Streptavidin-HRP, successful target engagement by 2-NPMSF manifests as a dose-dependent loss of signal at the target's specific molecular weight[5][6].

cABPP_Workflow Proteome Native Proteome (Active Enzymes) Inhibitor + 2-NPMSF (Covalent Blockade) Proteome->Inhibitor Step 1 Probe + FP-Biotin Probe (Labels Unbound Targets) Inhibitor->Probe Step 2 SDS_PAGE SDS-PAGE Protein Separation Probe->SDS_PAGE Step 3 WesternBlot Western Blot (Streptavidin-HRP) SDS_PAGE->WesternBlot Step 4 Readout Signal Reduction = Target Engagement WesternBlot->Readout Step 5

Competitive Activity-Based Protein Profiling (cABPP) workflow for 2-NPMSF target validation.

Experimental Protocol: Self-Validating cABPP Western Blot

To ensure trustworthiness, every step of this protocol is designed with internal controls to eliminate false positives (e.g., compound-induced protein aggregation)[5].

Step 1: Native Proteome Preparation
  • Harvest cells and wash twice with cold PBS.

  • Lyse cells in a non-denaturing buffer (e.g., DPBS containing 0.1% NP-40 and protease inhibitors lacking serine protease blockers).

  • Clarify by centrifugation at 100,000 x g for 45 minutes to separate soluble and membrane proteomes. Adjust protein concentration to 1–2 mg/mL.

  • The Causality: SuFEx chemistry requires the target enzyme to be in its native, folded conformation to properly align the nucleophilic residue with the sulfonyl fluoride warhead[1]. Denaturing buffers (like RIPA with SDS) unfold proteins, destroying the active site pocket and ablating specific binding.

Step 2: Inhibitor Incubation (The Competition)
  • Aliquot the proteome into separate tubes.

  • Treat with a concentration gradient of 2-NPMSF (e.g., 0.1 μM, 1 μM, 10 μM, 50 μM).

  • Include a Vehicle Control (DMSO) and a Positive Control (1 mM PMSF).

  • Incubate for 30 minutes at 37°C.

  • The Causality: Establishing a dose-response curve proves specific target engagement. If a single high dose is used, off-target effects or non-specific protein precipitation cannot be ruled out[5].

Step 3: Activity-Based Probe Labeling
  • Add FP-biotin (or a target-appropriate biotinylated ABP) to a final concentration of 1 μM in all samples.

  • Incubate for an additional 30 minutes at 37°C.

  • The Causality: FP-biotin acts as the universal reporter. It will only label enzymes whose active sites remain unoccupied by 2-NPMSF[2].

Step 4: Reaction Quenching & Electrophoresis
  • Quench the reactions by adding 4X Laemmli SDS sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Resolve 20–30 μg of protein per lane on a 4–20% gradient SDS-PAGE gel.

  • The Causality: Boiling denatures the proteins, stopping any further enzymatic or chemical reactions, ensuring the snapshot of target engagement is permanently locked[5].

Step 5: Western Blotting and Self-Validation
  • Transfer proteins to a PVDF membrane and block with 5% BSA in TBST for 1 hour.

  • Primary Detection: Probe the membrane with Streptavidin-HRP (1:5000) for 1 hour at room temperature. Develop using ECL substrate[7].

  • Self-Validating Control (Critical): Run a parallel gel/blot probed with a target-specific primary antibody (e.g., Anti-Target IgG) rather than Streptavidin.

  • The Causality: A loss of signal in the Streptavidin blot indicates target engagement. However, if 2-NPMSF caused the target protein to degrade or precipitate, the signal would also disappear[5][8]. The parallel total-protein blot ensures that the target's overall abundance remains constant, isolating active-site competition as the sole variable.

Data Interpretation & Troubleshooting

  • Successful Engagement: The DMSO control lane shows a strong biotin band at the target's molecular weight. As the concentration of 2-NPMSF increases, this specific band's intensity decreases proportionally, yielding an IC50 value for intracellular engagement[5][6].

  • Off-Target Effects: If multiple bands across the entire molecular weight spectrum disappear simultaneously at higher concentrations, 2-NPMSF is exhibiting promiscuous reactivity or causing global protein denaturation.

  • Endogenous Biotin Interference: Mammalian cells contain naturally biotinylated proteins (e.g., carboxylases at ~75 kDa and ~120 kDa). These bands will appear in all lanes, including the DMSO control, and will not decrease with 2-NPMSF treatment. They serve as excellent internal loading controls[2][3].

Sources

Comparative

A Researcher's Guide to Selectivity Profiling: A Comparative Analysis of (2-Nitrophenyl)methanesulfonyl fluoride (NMSF) Against Classical Serine Hydrolase Inhibitors

Introduction: The Critical Role of Selectivity in Serine Hydrolase Inhibition Serine hydrolases represent one of the largest and most diverse enzyme superfamilies in mammalian proteomes, comprising over 200 members that...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Selectivity in Serine Hydrolase Inhibition

Serine hydrolases represent one of the largest and most diverse enzyme superfamilies in mammalian proteomes, comprising over 200 members that regulate a vast array of (patho)physiological processes, including digestion, blood coagulation, inflammation, and neurotransmission.[1] These enzymes, characterized by a highly conserved catalytic triad featuring a nucleophilic serine residue, are compelling targets for therapeutic intervention in diseases ranging from diabetes to Alzheimer's and cancer.[1][2]

The development of inhibitors for this class has been a cornerstone of biochemistry and drug discovery. However, a significant challenge lies in achieving selectivity.[2] Due to the conserved active site architecture across the superfamily, many inhibitors exhibit broad reactivity, leading to unintended interactions with other hydrolases. These "off-target" effects can confound experimental results and cause adverse reactions in a therapeutic context.[3][4] Therefore, the rigorous profiling of an inhibitor's selectivity is not merely a characterization step but a critical determinant of its value as a chemical probe or a drug candidate.

Sulfonyl fluorides are a prominent class of irreversible covalent inhibitors that function by sulfonating the active site serine, forming a highly stable enzyme-inhibitor adduct.[5][6][7] While Phenylmethylsulfonyl fluoride (PMSF) is a ubiquitous tool used to prevent proteolysis during protein purification, its utility is hampered by broad reactivity and poor stability in aqueous solutions.[6][8] This guide provides a framework for profiling the selectivity of a lesser-known analogue, (2-Nitrophenyl)methanesulfonyl fluoride (NMSF), comparing its prospective performance and the methodologies used for its characterization against established inhibitors. We will delve into the causality behind modern experimental choices, emphasizing Activity-Based Protein Profiling (ABPP) as a powerful system for assessing inhibitor specificity in complex biological systems.[9][10]

The Inhibitors: A Comparative Overview

The choice of an inhibitor is a critical decision in experimental design. While PMSF is a common default, its limitations necessitate the exploration of alternatives. NMSF, with its ortho-nitro substitution, presents an interesting case for study, as electronic modifications to the phenyl ring can modulate both reactivity and selectivity.

Feature(2-Nitrophenyl)methanesulfonyl fluoride (NMSF)Phenylmethylsulfonyl fluoride (PMSF)4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)
Structure C₇H₆FNO₄SC₇H₇FO₂SC₈H₁₀FNO₂S
Key Characteristic Electron-withdrawing nitro group may enhance reactivity of the sulfonyl fluoride warhead.[11][12]The "gold standard" broad-spectrum inhibitor for general protease inhibition during cell lysis.[5][8]More soluble and stable in aqueous solution than PMSF, making it suitable for a wider range of buffer conditions.[6][7]
Mechanism Irreversible covalent modification (sulfonylation) of the active site serine.[5][6]Irreversible covalent modification (sulfonylation) of the active site serine.[6][13]Irreversible covalent modification (sulfonylation) of the active site serine.[7]
Known Selectivity Profile not extensively documented in public literature; requires empirical determination.Broad-spectrum against many, but not all, serine proteases and hydrolases.[6][8] Also known to inhibit acetylcholinesterase.[14]Broad-spectrum serine protease inhibitor.[7]
Aqueous Stability Expected to be low, similar to other sulfonyl fluorides, but requires empirical testing.Poor. Half-life of ~55 minutes at pH 7.5 and 25°C.[8] Must be prepared fresh in an anhydrous solvent.Significantly higher than PMSF.[6]
Primary Application Potential research tool for selective serine hydrolase inhibition, pending selectivity profiling.General-purpose protease inhibitor in lysis buffers to prevent protein degradation.[8][15]An alternative to PMSF where higher stability and solubility are required.

Mechanism of Action: Covalent Inactivation

All sulfonyl fluoride inhibitors share a common mechanism of action. The catalytic serine in the enzyme's active site, made highly nucleophilic by the surrounding catalytic triad, attacks the electrophilic sulfur atom of the sulfonyl fluoride. This attack leads to the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion, rendering the enzyme irreversibly inactive.[5][13]

Mechanism_of_Inhibition Enzyme Serine Hydrolase (Active Site Ser-OH) Intermediate Transition State (Tetrahedral Intermediate) Enzyme->Intermediate Nucleophilic Attack p1 NMSF NMSF (Ar-SO₂-F) Adduct Inactive Enzyme (Covalent Ar-SO₂-Ser Adduct) Intermediate->Adduct F⁻ Leaving Group Fluoride Fluoride Ion (F⁻) Intermediate->Fluoride p2 Competitive_ABPP_Workflow Proteome 1. Prepare Proteome (e.g., Cell/Tissue Lysate) Incubate 2. Incubate with Inhibitor (e.g., NMSF at various conc.) Proteome->Incubate Control Control Incubation (Vehicle only, e.g., DMSO) Proteome->Control Parallel Control Probe 3. Add Broad-Spectrum ABP (e.g., FP-Rhodamine) Incubate->Probe Control->Probe Quench 4. Quench Reaction & Denature (e.g., Add SDS-PAGE buffer) Probe->Quench Analyze 5. Analysis Quench->Analyze Gel Gel-Based Analysis (SDS-PAGE & In-gel Fluorescence) Analyze->Gel Visual Profile MS LC-MS/MS Analysis (for probe-modified peptides) Analyze->MS In-depth Identification Result 6. Interpret Results (Identify inhibited enzymes by reduced probe signal) Gel->Result MS->Result

Caption: Workflow for determining inhibitor selectivity using competitive ABPP.

Experimental Protocols

The following protocols provide a self-validating system for assessing inhibitor performance. The ABPP protocol profiles selectivity across the proteome, while the IC₅₀ determination provides precise potency data against a specific, purified enzyme.

Protocol 1: Competitive ABPP for NMSF Selectivity Profiling

Objective: To identify the serine hydrolase targets of NMSF in a complex proteome (e.g., mouse liver lysate).

Materials:

  • Mouse liver tissue

  • Lysis Buffer (e.g., PBS, pH 7.4) with mechanical homogenizer

  • NMSF stock solution (e.g., 100 mM in anhydrous DMSO)

  • PMSF stock solution (100 mM in anhydrous isopropanol, for comparison)

  • Fluorophosphonate-Rhodamine (FP-Rh) activity-based probe (e.g., 10 µM in DMSO)

  • 4x SDS-PAGE loading buffer

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and fluorescence gel scanner

Methodology:

  • Proteome Preparation:

    • Homogenize fresh or frozen mouse liver tissue in ice-cold Lysis Buffer.

    • Centrifuge at 100,000 x g for 45 minutes at 4°C to pellet membranes and insoluble components.

    • Collect the supernatant (soluble proteome) and determine the protein concentration using a BCA assay.

    • Adjust the proteome concentration to 1 mg/mL with Lysis Buffer.

  • Competitive Inhibition:

    • Aliquot 50 µL of the 1 mg/mL proteome into separate microcentrifuge tubes.

    • Prepare serial dilutions of NMSF. For a screening experiment, you might test final concentrations of 100 µM, 10 µM, 1 µM, and 100 nM. Add the corresponding volume of NMSF stock (or diluted stock) to each tube.

    • For comparison, prepare parallel tubes with PMSF at the same concentrations.

    • Include a vehicle control tube (e.g., add DMSO to the same final concentration as the highest NMSF concentration).

    • Incubate all tubes for 30 minutes at room temperature to allow for enzyme inhibition. Causality Note: This pre-incubation step is crucial to ensure the inhibitor has sufficient time to find and covalently modify its targets before the broad-spectrum probe is introduced.

  • Activity-Based Probe Labeling:

    • Add 1 µL of 10 µM FP-Rh probe stock to each tube (final concentration: ~0.2 µM).

    • Incubate for an additional 30 minutes at room temperature. Causality Note: The FP-Rh probe will covalently label the active site serine of any hydrolase that was not previously inhibited by NMSF or PMSF.

  • Analysis:

    • Quench the labeling reaction by adding 17 µL of 4x SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • After electrophoresis, visualize the labeled proteins using a fluorescence gel scanner (excitation/emission ~550/580 nm for rhodamine).

  • Interpretation:

    • In the vehicle control lane, you will see a pattern of fluorescent bands, each representing an active serine hydrolase labeled by FP-Rh.

    • In the NMSF-treated lanes, bands that disappear or decrease in intensity correspond to serine hydrolases that are inhibited by NMSF.

    • The concentration at which a band disappears gives an estimate of the potency of NMSF for that specific enzyme. Comparing the NMSF and PMSF lanes reveals differences in their selectivity profiles.

Protocol 2: IC₅₀ Determination for a Purified Serine Hydrolase

Objective: To quantify the potency of NMSF against a single, purified enzyme (e.g., Trypsin).

Materials:

  • Purified Trypsin

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

  • NMSF stock solution (100 mM in anhydrous DMSO)

  • 96-well microplate and plate reader capable of measuring absorbance at 405 nm

Methodology:

  • Setup:

    • Prepare a series of NMSF dilutions in Assay Buffer. A typical 8-point dilution series might range from 100 µM to 1 nM final concentration. Include a vehicle-only (DMSO) control for 0% inhibition and a buffer-only control for background.

    • In a 96-well plate, add 20 µL of each NMSF dilution (or vehicle) to triplicate wells.

  • Enzyme Incubation:

    • Add 160 µL of Trypsin solution (at a fixed concentration, e.g., 10 nM) to each well.

    • Incubate the plate at 25°C for 30 minutes. Causality Note: This is a time-dependent, irreversible inhibition. The incubation time must be kept consistent across all experiments as it directly impacts the measured IC₅₀. The IC₅₀ value for irreversible inhibitors is not a true equilibrium constant like Kᵢ but an operational parameter dependent on time and conditions. [16][17][18]

  • Substrate Reaction:

    • Initiate the reaction by adding 20 µL of BAPNA substrate solution to each well.

    • Immediately place the plate in a plate reader and measure the increase in absorbance at 405 nm over time (kinetic mode). The rate of change in absorbance is proportional to the residual enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each NMSF concentration from the linear portion of the kinetic curve.

    • Normalize the velocities to the vehicle control (defined as 100% activity).

    • Plot the percent activity versus the logarithm of the NMSF concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R). [19] * The IC₅₀ is the concentration of NMSF that reduces the enzyme activity by 50%. [17][18]

IC50_Determination_Workflow start Start dilute 1. Prepare Serial Dilutions of Inhibitor (NMSF) start->dilute incubate 2. Pre-incubate Enzyme with Inhibitor dilute->incubate add_sub 3. Add Chromogenic Substrate to Initiate Reaction incubate->add_sub measure 4. Measure Reaction Rate (e.g., Absorbance over time) add_sub->measure plot 5. Plot % Activity vs. log[Inhibitor] measure->plot fit 6. Fit to Dose-Response Curve (4-Parameter Logistic) plot->fit end Determine IC₅₀ fit->end

Caption: A logical workflow for determining the IC₅₀ value of an inhibitor.

Conclusion and Future Outlook

The comprehensive profiling of an inhibitor's selectivity is paramount for its successful application in research and development. While classical inhibitors like PMSF serve as useful, albeit flawed, tools for general protease inhibition, the quest for more selective chemical probes is ongoing. (2-Nitrophenyl)methanesulfonyl fluoride represents a scaffold whose properties are yet to be fully elucidated. The experimental framework provided here, centered on the power of competitive Activity-Based Protein Profiling, offers a robust pathway to defining its selectivity profile. By comparing its performance against well-understood benchmarks like PMSF and AEBSF, researchers can objectively determine the utility of NMSF. Such studies not only characterize a single molecule but also contribute to the broader understanding of how subtle chemical modifications can be rationally designed to tune the selectivity of covalent inhibitors, ultimately leading to more precise tools for dissecting the complex roles of serine hydrolases in health and disease.

References

  • Zuhl, A. M., Mohr, J. T., Bachovchin, D. A., Niessen, S., Hsu, K. L., Berlin, J. M., ... & Cravatt, B. F. (2012). Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. Journal of the American Chemical Society, 134(11), 5068-5071. Available from: [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature reviews Drug discovery, 11(1), 52-68. Available from: [Link]

  • Santhanagopal, A., & Glickman, M. H. (2014). Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Biologicals, 42(4), 185-192. Available from: [Link]

  • Zuhl, A. M., Mohr, J. T., Bachovchin, D. A., Niessen, S., Hsu, K. L., Berlin, J. M., ... & Cravatt, B. F. (2012). Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. Journal of the American Chemical Society, 134(11), 5068–5071. Available from: [Link]

  • Zhang, J., Liu, Y., & Li, J. (2013). Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. MedChemComm, 4(2), 297-306. Available from: [Link]

  • van der Veen, S., Overkleeft, H. S., & van der Marel, G. A. (2020). Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium. FEMS Microbes, 1(1), xtaa002. Available from: [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature reviews Drug discovery, 11(1), 52–68. Available from: [Link]

  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in molecular biology, 2089, 41–46. Available from: [Link]

  • Small-molecule inhibitor: PMSF. MEROPS - the Peptidase Database. (2023). Available from: [Link]

  • IC50 Determination. edX. Available from: [Link]

  • Lentz, C. S., Sheldon, J. R., & Bogyo, M. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS chemical biology, 15(8), 1968–1981. Available from: [Link]

  • Delbem, A. C. B., Tiano, C. M. P., Alves, M. C., & Cury, J. A. (2014). Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. Brazilian oral research, 28, 1-6. Available from: [Link]

  • Ge, Y., Zhou, W., & Xie, W. (2023). Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. Acta Pharmaceutica Sinica B, 13(10), 4443-4446. Available from: [Link]

  • Narayanan, A., & Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(4), 651-667. Available from: [Link]

  • IC50. Wikipedia. Available from: [Link]

  • Auld, D. S., & Dahlin, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • Ge, Y., Zhou, W., Chen, Y., et al. (2023). Discovery of orally active and serine-targeting covalent inhibitors against hCES2A for ameliorating irinotecan-triggered gut toxicity. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659. Available from: [Link]

  • Lee, K. X., Shameli, K., Yew, Y. P., Teow, S. Y., Jahangirian, H., Rafiee-Moghaddam, R., & Webster, T. J. (2019). Recent Developments in the Facile Bio-Synthesis of Gold Nanoparticles (AuNPs) and Their Biomedical Applications. Molecules, 24(16), 2944. Available from: [Link]

  • PMSF. Wikipedia. Available from: [Link]

  • Sadlowski, C., Zielen, A., & Tang, S. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular systems design & engineering, 3(4), 623-629. Available from: [Link]

  • Lentz, C. S., Sheldon, J. R., & Bogyo, M. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS chemical biology, 15(8), 1968–1981. Available from: [Link]

  • Off Target Effect. Massive Bio. (2026). Available from: [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699. Available from: [Link]

  • Sadlowski, C. M., Zielen, A., & Tang, S. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular systems design & engineering, 3(4), 623–629. Available from: [Link]

  • Nichols, J. W., Fitzsimmons, P. N., & Hoffman, A. D. (2016). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. Environmental science & technology, 50(7), 3845-3853. Available from: [Link]

  • de la Torre, D., & de la Fuente, A. (2022). Cell-free synthetic biology for natural product biosynthesis and discovery. Chemical Society Reviews, 51(5), 1848-1875. Available from: [Link]

  • Skau, K. A. (1999). Phenylmethylsulfonyl fluoride inhibitory effects on acetylcholinesterase of brain and muscle. Neuropharmacology, 38(5), 691-698. Available from: [Link]

  • Wang, G., & Chen, X. (2022). Synthetic biology to revive microbial natural product discovery. Natural Product Reports, 39(8), 1515-1524. Available from: [Link]

  • off-target effects. Chem Help ASAP. (2020). Available from: [Link]

  • Dueber, J. E., Wu, G. C., Malmirchegini, G. R., Moon, T. S., Petzold, C. J., Ullal, A. V., ... & Keasling, J. D. (2009). Chemical synthesis using synthetic biology. Current opinion in biotechnology, 20(4), 498-503. Available from: [Link]

  • Isan, A., & O'Hagan, D. (2013). 19F NMR applications in chemical biology. Journal of Fluorine Chemistry, 152, 11-23. Available from: [Link]

Sources

Validation

Orthogonal Validation of (2-Nitrophenyl)methanesulfonyl Fluoride Binding Using Surface Plasmon Resonance (SPR)

Targeted covalent inhibitors (TCIs) and chemical probes have fundamentally reshaped modern drug discovery by offering prolonged target engagement, high potency, and the ability to drug challenging binding sites ([1]). Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeted covalent inhibitors (TCIs) and chemical probes have fundamentally reshaped modern drug discovery by offering prolonged target engagement, high potency, and the ability to drug challenging binding sites ([1]). Among covalent warheads, sulfonyl fluorides—such as (2-Nitrophenyl)methanesulfonyl fluoride—have emerged as highly selective electrophiles. Operating via sulfur(VI) fluoride exchange (SuFEx) chemistry, these probes can selectively modify nucleophilic residues including serine, tyrosine, lysine, and histidine ([2]; [3]).

However, characterizing covalent binders requires a paradigm shift from traditional equilibrium thermodynamics (e.g., KD​ or IC50​ ) to time-dependent kinetics ( kinact​/KI​ ) ([1]). While Surface Plasmon Resonance (SPR) is a gold-standard biophysical technique for measuring these real-time kinetics, SPR alone cannot definitively confirm covalent bond formation. A slow-tight reversible binder can produce sensorgrams that are virtually indistinguishable from an irreversible covalent inhibitor. Thus, robust orthogonal validation using intact mass spectrometry (LC-MS) and functional jump dilution assays (JDA) is mandatory to establish a self-validating system of target engagement ([4]).

Mechanistic Causality of Covalent Binding

The binding of (2-Nitrophenyl)methanesulfonyl fluoride follows a two-step induced-fit mechanism. First, the probe binds reversibly to the target protein to form a non-covalent complex ( E⋅I ), defined by the inhibition constant KI​ . Second, proximity-driven SuFEx chemistry triggers the nucleophilic attack of the target residue on the sulfonyl fluoride warhead. This expels a fluoride leaving group and forms an irreversible covalent adduct ( E−I ), defined by the inactivation rate kinact​ ([2]).

G Target Target Protein (Nucleophile: Ser/Tyr/Lys/His) Complex Reversible Complex (E·I) Target->Complex k_on Probe (2-Nitrophenyl)methanesulfonyl fluoride (Probe) Probe->Complex k_on Complex->Target k_off Covalent Covalent Adduct (E-I) + HF Complex->Covalent k_inact

Two-step covalent binding mechanism of sulfonyl fluoride probes.

Primary Validation: Surface Plasmon Resonance (SPR)

SPR provides label-free, real-time monitoring of the binding event. For covalent inhibitors, SPR sensorgrams typically show a dose-dependent increase in the association phase without a corresponding return to baseline during the dissociation phase, indicating an infinite residence time ([1]).

Step-by-Step SPR Protocol
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Aim for a low target density (~1000-1500 RU) to minimize mass transport limitations and rebinding artifacts.

  • Analyte Preparation: Dilute (2-Nitrophenyl)methanesulfonyl fluoride in running buffer (e.g., HBS-EP+ supplemented with 1-5% DMSO to maintain compound solubility). Prepare a 5-point concentration series ranging from 0.1× to 10× of the estimated KI​ .

  • Kinetic Injection: Inject the probe over the active and reference flow cells at a high flow rate (30-50 µL/min) for 120-180 seconds to monitor the association phase.

  • Dissociation Phase: Flow running buffer for 600 seconds. A flat dissociation curve is the first kinetic indicator of potential covalent engagement.

  • Data Analysis: Fit the background-subtracted sensorgrams to a two-state reaction model to extract KI​ (initial binding affinity) and kinact​ (covalent reactivity rate).

The Need for Orthogonal Validation

To prevent false positives caused by non-specific aggregation or slow-tight reversible binding, SPR data must be orthogonally validated. We employ a tripartite self-validating system: SPR provides the kinetic rate , Intact Mass Spectrometry (LC-MS) provides the structural proof , and the Jump Dilution Assay (JDA) provides the functional proof ([1]).

G Start Hit: (2-Nitrophenyl)methanesulfonyl fluoride SPR SPR Analysis (Kinetics: k_inact / K_I) Start->SPR LCMS Intact Mass Spec (Adduct Confirmation) Start->LCMS JDA Jump Dilution Assay (Functional Irreversibility) Start->JDA Valid Validated Covalent Binder SPR->Valid Kinetic proof LCMS->Valid Structural proof JDA->Valid Functional proof

Orthogonal validation workflow combining SPR, LC-MS, and JDA for covalent binders.

Intact Mass Spectrometry (LC-MS) - The Structural Proof

LC-MS directly measures the molecular weight of the protein. A covalent adduct results in a distinct mass shift corresponding to the mass of the (2-Nitrophenyl)methanesulfonyl group (minus the fluoride leaving group) ([2]).

Step-by-Step LC-MS Protocol:

  • Incubation: Incubate 5 µM of the target protein with 50 µM (2-Nitrophenyl)methanesulfonyl fluoride in a physiological buffer (pH 7.4) for 1-2 hours at room temperature.

  • Desalting: Remove excess unreacted probe using a Zeba spin desalting column or online LC desalting to prevent ionization suppression.

  • Acquisition: Analyze the sample via LC-TOF-MS using a C4 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. A successful covalent modification will yield a mass shift of exactly +200.01 Da (the mass of the (2-Nitrophenyl)methanesulfonyl moiety).

Jump Dilution Assay (JDA) - The Functional Proof

JDA measures the recovery of enzymatic activity after a pre-formed enzyme-inhibitor complex is rapidly diluted. True covalent inhibitors will show zero activity recovery over time, whereas reversible inhibitors will gradually dissociate, restoring enzyme function ([4]).

Step-by-Step JDA Protocol:

  • Pre-Incubation: Incubate the target enzyme with the probe at a concentration 10× its IC50​ for 60 minutes to ensure >95% complex formation.

  • Jump Dilution: Rapidly dilute the mixture 100-fold into an assay buffer containing the enzyme's substrate. This drops the inhibitor concentration far below its KI​ .

  • Monitoring: Continuously monitor product formation (e.g., via fluorescence or absorbance) for 2-4 hours.

  • Analysis: Plot product formation over time. A linear slope of zero confirms irreversible covalent inhibition, while an upward curve indicates reversible dissociation.

Data Presentation & Method Comparison

To objectively evaluate the performance of (2-Nitrophenyl)methanesulfonyl fluoride, we summarize the comparative utility of the three validation modalities (Table 1) and present mock experimental data comparing the covalent probe to a reversible analog (Table 2).

Table 1: Comparison of Validation Modalities
Assay ModalityPrimary OutputThroughputCausality AddressedLimitations
SPR kinact​/KI​ , real-time kineticsMediumMeasures binding rate and complex stabilityCannot definitively prove covalent bond formation
LC-MS Exact mass shift ( Δ Da)Low-MediumProves structural covalent modificationNon-physiological ionization conditions
Jump Dilution Residence time ( τ ), recovery rateHighProves functional irreversibilityRequires an active enzyme and measurable substrate
Table 2: Experimental Validation of (2-Nitrophenyl)methanesulfonyl fluoride vs. Reversible Analog
CompoundSPR KI​ ( μ M)SPR kinact​ (s −1 )LC-MS Mass ShiftJDA Activity RecoveryConclusion
(2-Nitrophenyl)methanesulfonyl fluoride 1.2 4.5×10−3 +200.01 Da (100% occupancy)0% (Irreversible)Validated Covalent Binder
Reversible Analog (Sulfonamide) 0.8N/A (Fast off-rate)No shift detected100% (Rapid recovery)Reversible Binder

Conclusion

Validating sulfonyl fluoride probes like (2-Nitrophenyl)methanesulfonyl fluoride requires a multi-tiered, mechanism-driven approach. While SPR provides the foundational kinetic parameters ( kinact​/KI​ ) necessary for lead optimization, it is the synergistic combination with LC-MS (structural proof) and Jump Dilution Assays (functional proof) that establishes a scientifically rigorous, self-validating system. By employing these orthogonal methods, researchers can confidently distinguish true covalent modifiers from slow-tight reversible binders and advance highly selective molecules through the drug development pipeline.

References

  • Teng M, Ficarro SB, Yoon H, et al. "Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • Ali MI, Tonge PJ. "Only time will tell: Modelling the kinetics of covalent inhibitors." British Journal of Pharmacology, 2026. URL:[Link]

  • BellBrook Labs. "Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery." 2025. URL:[Link]

  • Zhang K, Li J, Shi Y, et al. "Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers." Journal of the American Chemical Society, 2025. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for (2-Nitrophenyl)methanesulfonyl Fluoride

Here is the comprehensive safety and logistical disposal plan for (2-Nitrophenyl)methanesulfonyl fluoride, designed for researchers and environmental health and safety (EHS) professionals. (2-Nitrophenyl)methanesulfonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety and logistical disposal plan for (2-Nitrophenyl)methanesulfonyl fluoride, designed for researchers and environmental health and safety (EHS) professionals.

(2-Nitrophenyl)methanesulfonyl fluoride (CAS: 1675732-94-1) is a highly reactive sulfonyl fluoride derivative. Similar to the widely used biochemical reagent phenylmethanesulfonyl fluoride (PMSF), it is utilized in specialized research but presents severe acute toxicity and corrosive hazards[1][2]. Because sulfonyl fluorides react with water to liberate highly toxic and corrosive hydrogen fluoride (HF) gas, their handling and disposal require strict adherence to professional laboratory safety protocols[1][3].

Hazard Profile and Quantitative Data

Before initiating any disposal or cleanup procedures, personnel must understand the physicochemical risks associated with the compound.

Hazard ParameterClassification / DetailReference / Source
CAS Number 1675732-94-1NextSDS[2]
Acute Toxicity Acute Tox. (Oral, Dermal, Inhalation) - H302, H312, H332NextSDS[2]
Corrosivity Skin Corr. 1B - H314 (Causes severe skin burns and eye damage)NextSDS[2]
Target Organ Toxicity STOT SE 3 - H336 (May cause drowsiness or dizziness)NextSDS[2]
Chemical Incompatibilities Water, strong bases, strong acids, strong oxidizing agentsPurdue EHS[1]
Decomposition Products Hydrogen fluoride (HF), sulfur oxides, nitrogen oxides, carbon oxidesSCBT[3]
Mechanistic Causality: The Danger of Hydrolysis

The fundamental principle governing the disposal of (2-Nitrophenyl)methanesulfonyl fluoride is its reactivity with moisture.

The Mechanism: Sulfonyl fluorides undergo hydrolysis upon exposure to water. This reaction yields the corresponding sulfonic acid and hydrogen fluoride (HF) gas[1].

  • Safety Implication: HF is not only acutely toxic and capable of causing deep tissue necrosis, but it also aggressively etches glass[1]. Therefore, storing aqueous mixtures of this compound in standard borosilicate glass laboratory waste containers will compromise the structural integrity of the vessel, potentially leading to catastrophic container failure and chemical exposure.

  • Operational Rule: Never store sulfonyl fluoride waste in glass containers, and strictly isolate it from aqueous waste streams[1].

Step-by-Step Disposal Logistics and Operational Plan

In a professional laboratory setting, researchers should never attempt to neutralize sulfonyl fluorides in-house (e.g., via improvised base-hydrolysis), as this generates significant heat and toxic HF gas[3]. Final treatment must be handled by licensed waste management authorities[3]. The laboratory's responsibility is safe segregation, containerization, and EHS handoff.

Step 1: Waste Segregation

  • Collect (2-Nitrophenyl)methanesulfonyl fluoride waste separately from all other laboratory waste[1].

  • Ensure it is strictly isolated from incompatible chemicals, particularly aqueous solutions, strong bases, and acids[1].

Step 2: Container Selection

  • Utilize high-density polyethylene (HDPE) or polypropylene (PP) containers for waste collection. Do not use glass [1].

  • Ensure the container is completely dry before introducing the waste.

  • The container must have a tightly fitting, secure seal to prevent the ingress of atmospheric moisture[1][4].

Step 3: Labeling and Documentation

  • Affix a compliant Hazardous Waste label immediately upon the first addition of waste.

  • Clearly denote the chemical name: "(2-Nitrophenyl)methanesulfonyl fluoride".

  • Mark the primary hazards: "Toxic", "Corrosive", and "Water-Reactive".

Step 4: Storage Conditions

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated corrosives cabinet[1][5].

  • If available, storing the solid waste under an inert atmosphere (like argon or nitrogen) minimizes the risk of ambient moisture degradation[5][6].

Step 5: Institutional EHS Transfer

  • Complete a Chemical Waste Pickup Request Form to arrange for collection by your institution's Environmental Health and Safety (EHS) department[1].

  • Communicate the water-reactive nature of the waste directly to the EHS technicians upon pickup.

Spill Response and Decontamination Protocol

In the event of an accidental spill during handling or disposal preparation:

  • Evacuate and Isolate: Clear the area of personnel and move upwind. Ensure the fume hood is operating at maximum capacity[3].

  • PPE: Responders must wear full PPE, including heavy-duty nitrile or neoprene gloves, a face shield, and a chemical-resistant lab coat[3][6].

  • Containment (Dry Cleanup): Do NOT use water to wash away the spill[3]. Use dry cleanup procedures to avoid generating dust. Carefully sweep up the solid using a spark-proof shovel or brush and place it into a dry HDPE container[3][5].

  • Decontamination: Only after the bulk solid has been removed and secured should the surface be carefully wiped down by trained personnel, observing all precautions for potential residual HF exposure.

Disposal Workflow Visualization

G Start Waste Generation: (2-Nitrophenyl)methanesulfonyl fluoride Check Is waste solid or contaminated debris? Start->Check Solid Dry Solid Waste Check->Solid Yes Aqueous Aqueous/Mixed Waste (High Risk) Check->Aqueous No Container Place in HDPE/PP Container (NO GLASS) Solid->Container Warning DO NOT mix with acids, bases, or aqueous solutions Aqueous->Warning Label Label: Toxic/Corrosive Water-Reactive Container->Label Store Store in Dry, Ventilated Corrosives Cabinet Label->Store EHS Transfer to Institutional EHS for Final Disposal Store->EHS

Workflow for the safe segregation, containerization, and institutional disposal of sulfonyl fluoride waste.

References

  • Purdue University Radiological and Environmental Management (REM). Standard Operating Procedure: Phenylmethanesulfonyl fluoride (PMSF). Retrieved from[Link]

  • NextSDS. (2-nitrophenyl)methanesulfonyl fluoride — Chemical Substance Information. Retrieved from [Link]

  • Brigham Young University EHS. Phenylmethanesulfonyl fluoride Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: Phenylmethanesulfonyl fluoride. Retrieved from [Link]

  • AmericanBio. PHENYLMETHYLSULFONYL FLUORIDE (PMSF) Safety Data Sheet. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2-Nitrophenyl)methanesulfonyl fluoride

Professional Safety and Handling Guide for (2-Nitrophenyl)methanesulfonyl Fluoride As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling highly reactive cov...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Safety and Handling Guide for (2-Nitrophenyl)methanesulfonyl Fluoride

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling highly reactive covalent probes and protease inhibitors. (2-Nitrophenyl)methanesulfonyl fluoride (CAS 1675732-94-1) is a potent sulfonyl fluoride. Like its widely used analog Phenylmethanesulfonyl fluoride (PMSF), it is utilized in drug development and proteomics for covalent modification of serine/threonine residues.

However, the electrophilic nature of the sulfonyl fluoride group presents severe occupational hazards. Upon exposure to moisture, sulfonyl fluorides can undergo hydrolysis, releasing highly corrosive hydrogen fluoride (HF) and sulfonic acids[1]. This guide establishes the essential logistical, operational, and disposal frameworks required to handle this compound safely in a professional laboratory environment.

Hazard Profile and Physicochemical Risks

Before selecting Personal Protective Equipment (PPE), one must understand the mechanistic causality of the chemical's hazards. The presence of the nitro-aromatic ring combined with the sulfonyl fluoride warhead dictates its toxicity profile.

Table 1: Quantitative and Qualitative Hazard Summary

Hazard Parameter Classification / Data Mechanistic Rationale
CAS Number 1675732-94-1[2] Unique chemical identifier for procurement and SDS tracking.
Acute Toxicity H302 + H312 + H332 (Warning)[2] Harmful via oral, dermal, and inhalation routes. The lipophilic aromatic ring facilitates rapid dermal and mucosal absorption.
Corrosivity Skin Corr. 1B (H314 - Danger)[2] Causes severe skin burns and eye damage. Moisture on the skin or in the eyes hydrolyzes the compound, generating localized HF and acid burns[1].

| Target Organ Toxicity | STOT SE 3 (H336 - Warning)[2] | Inhalation of dust or aerosols may cause central nervous system depression, drowsiness, or dizziness. |

Personal Protective Equipment (PPE) Matrix

The selection of PPE must act as a redundant, self-validating system. If engineering controls (like a fume hood) fail, the PPE must provide sufficient breakthrough time to allow for safe evacuation and decontamination.

  • Respiratory Protection: Handling the dry powder poses a severe inhalation risk. All weighing and manipulation must occur within a certified chemical fume hood or a vented balance enclosure. If a closed system cannot be guaranteed, a NIOSH-approved respirator with a P100 (or European EN 143 P3) particulate filter is mandatory[3].

  • Hand Protection (Double Gloving):

    • Inner Glove: Standard disposable Nitrile (EN 374) for basic dexterity and splash protection.

    • Outer Glove: Neoprene or Butyl rubber. Rationale: Sulfonyl fluorides are often dissolved in polar aprotic solvents (like DMSO) or alcohols (like Isopropanol) prior to use[1]. Neoprene provides superior resistance to both the corrosive fluoride hydrolysis products and the organic carrier solvents compared to standard nitrile[4].

  • Eye and Face Protection: Chemical splash goggles (EN 166) paired with a full-face shield[4]. Rationale: The H314 classification indicates irreversible eye damage. A face shield prevents airborne dust from settling on the face during powder transfer.

  • Body Protection: A heavy-duty, fluid-resistant laboratory coat or a Tyvek suit (EN 14605 for corrosion-proof suits)[4], fully buttoned, with sleeves taped or tucked into the outer gloves to prevent wrist exposure.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness in your experimental setup, follow this strictly controlled methodology for preparing stock solutions.

Step 1: Engineering Control Validation Verify the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent airflow disruption.

Step 2: Static Control and Weighing Because (2-Nitrophenyl)methanesulfonyl fluoride is a powder, static electricity can cause particles to aerosolize. Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula before transferring the powder. Weigh the material exclusively inside the ventilated enclosure.

Step 3: Anhydrous Dissolution Do not add water directly to the pure powder, as this initiates hydrolysis and potential off-gassing[1].

  • Dissolve the pre-weighed powder in a 100% anhydrous solvent (e.g., anhydrous DMSO or ethanol) to create a concentrated stock solution (e.g., 100 mM).

  • Seal the stock vial tightly and store it at -20°C in a desiccator.

Step 4: Aqueous Introduction Only add the concentrated organic stock solution to your aqueous experimental buffers immediately before use. The half-life of sulfonyl fluorides in aqueous solutions at physiological pH is limited; rapid use prevents the accumulation of acidic byproducts in your assay.

G A 1. Fume Hood Validation B 2. Don Complete PPE (Neoprene + Shield) A->B C 3. Anti-Static Weighing B->C D 4. Anhydrous Dissolution (DMSO) C->D E 5. Alkaline Decontamination D->E

Operational safety workflow for handling reactive sulfonyl fluoride powders.

Spill Response and Disposal Plan

A robust safety protocol must anticipate failures. The disposal and neutralization of sulfonyl fluorides rely on forced alkaline hydrolysis to safely cleave the reactive warhead.

Minor Spill Protocol (Inside Fume Hood):

  • Isolate: Alert nearby personnel. Keep the fume hood sash lowered.

  • Quench: Do not use water. Carefully cover the spilled powder or liquid with an absorbent material (e.g., sand or vermiculite)[1].

  • Neutralize: Slowly apply a 5% aqueous Sodium Hydroxide (NaOH) or Sodium Carbonate (soda ash) solution over the absorbent[1]. Rationale: The high pH rapidly drives the hydrolysis of the sulfonyl fluoride into a stable, non-reactive sulfonate and fluoride salt, mitigating the inhalation hazard.

  • Collect: Using a plastic scoop (avoid metal which may react with residual HF), transfer the neutralized slurry into a designated, labeled hazardous waste container[4].

Routine Waste Disposal:

  • Aqueous Waste: Experimental buffers containing quenched (2-Nitrophenyl)methanesulfonyl fluoride should be collected in high-density polyethylene (HDPE) containers. Avoid glass containers for primary waste storage if prolonged accumulation of trace fluoride ions is expected.

  • Solid Waste: All contaminated weigh boats, pipette tips, and disposable PPE must be segregated into dedicated solid hazardous waste bags[5].

  • Regulatory Compliance: Never dispose of sulfonyl fluorides down the drain[3]. All waste must be handled by a licensed hazardous waste management facility in accordance with local environmental regulations[5].

References

  • (2-nitrophenyl)methanesulfonyl fluoride — Chemical Substance Information. NextSDS. Available at:[Link]

  • Safety Data Sheet PMSF (Phenylmethylsulfonyl fluoride). G-Biosciences. Available at:[Link]

  • PHENYLMETHYLSULFONYL FLUORIDE (PMSF) Safety Data Sheet. AmericanBio. Available at:[Link]

  • PMSF (Phenylmethylsulfonyl fluoride) - Safety Data Sheet. G-Biosciences (Alternative). Available at:[Link]

Sources

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